PP-C8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H51FN12O7 |
|---|---|
Poids moléculaire |
866.9 g/mol |
Nom IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[8-[[6-fluoro-2-[[(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)amino]methyl]-1H-benzimidazol-5-yl]amino]octyl]acetamide |
InChI |
InChI=1S/C43H51FN12O7/c1-25(2)55-24-48-37-38(52-43(53-39(37)55)54-16-18-62-19-17-54)47-22-33-49-29-20-27(44)28(21-30(29)50-33)45-14-7-5-3-4-6-8-15-46-35(58)23-63-32-11-9-10-26-36(32)42(61)56(41(26)60)31-12-13-34(57)51-40(31)59/h9-11,20-21,24-25,31,45H,3-8,12-19,22-23H2,1-2H3,(H,46,58)(H,49,50)(H,47,52,53)(H,51,57,59) |
Clé InChI |
XZMGOWQHLJWQJN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PP-C8: A Selective PROTAC Degrader of the CDK12-Cyclin K Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PP-C8, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex. This document details its chemical structure, mechanism of action, experimental protocols, and key quantitative data, offering valuable insights for researchers in oncology and drug discovery.
Core Concepts: Chemical Structure and Properties
This compound is a heterobifunctional molecule that selectively targets the CDK12-Cyclin K complex for degradation via the ubiquitin-proteasome system.[1] Its chemical structure is characterized by three key components: a ligand that binds to the target protein (CDK12), a linker, and a ligand that recruits an E3 ubiquitin ligase.
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C43H51FN12O7 | MedChemExpress |
| Molecular Weight | 866.94 g/mol | MedChemExpress |
| CAS Number | 3032108-74-7 | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Targeted Protein Degradation
As a PROTAC, this compound functions by hijacking the cell's natural protein disposal machinery. It forms a ternary complex with the CDK12-Cyclin K complex and an E3 ubiquitin ligase, which is suggested to be Cereblon (CRBN).[1] This proximity induces the ubiquitination of CDK12 and Cyclin K, marking them for degradation by the 26S proteasome. This targeted degradation leads to the depletion of the CDK12-Cyclin K complex within the cell.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to CDK12-Cyclin K degradation.
Quantitative Data
This compound demonstrates potent and selective degradation of the CDK12-Cyclin K complex. Its efficacy has been quantified through various in vitro assays.
| Parameter | Cell Line | Value | Reference |
| DC50 (CDK12) | Bel-7402, MDA-MB-231 | 416 nM | [1] |
| DC50 (Cyclin K) | Bel-7402, MDA-MB-231 | 412 nM | [1] |
| IC50 (Antiproliferation) | MDA-MB-231 | 9.29 µM (as PEITC) | [3] |
| IC50 (Antiproliferation) | MDA-MB-231 | 100 ± 0.7 µM (as Anthos) | [4] |
| IC50 (Antiproliferation) | MDA-MB-436 | 240 ± 0.5 µM (as Anthos) | [4] |
| IC50 (Antiproliferation) | HCC1937 | >400 µM (as Anthos) | [4] |
Note: IC50 values from some studies may refer to compounds with similar backbones or used in combination therapies and are provided for comparative context.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound can be found in the supplementary materials of the primary publication by Niu et al. in the European Journal of Medicinal Chemistry.[5] The general approach involves a convergent synthesis strategy, where the CDK12-binding moiety, the E3 ligase-recruiting ligand, and the linker are synthesized separately and then coupled in the final steps.[6]
Western Blot Analysis for CDK12/Cyclin K Degradation
This protocol is used to determine the degradation of CDK12 and Cyclin K in cells treated with this compound.
Experimental Workflow
Caption: Workflow for Western Blot analysis of this compound-mediated degradation.
Detailed Steps:
-
Cell Culture and Treatment: Seed triple-negative breast cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1.0, 3.0, 10.0, and 30.0 µM) for 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK12, Cyclin K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
MTT Assay for Cell Proliferation
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cells.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a valuable research tool for studying the biological roles of the CDK12-Cyclin K complex and for exploring targeted protein degradation as a therapeutic strategy, particularly in triple-negative breast cancer. Its potent and selective degradation of CDK12 and Cyclin K, combined with its synergistic effects with other anticancer agents, makes it a compound of significant interest for further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Anthocyanidins Inhibit Growth and Chemosensitize Triple-Negative Breast Cancer via the NF-κB Signaling Pathway [mdpi.com]
- 5. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of C8-Substituted Polypyridyl Ligands
This guide provides a comprehensive overview of the synthesis and purification of a representative C8-substituted polypyridyl ligand, herein referred to as PP-C8. For the purpose of this document, this compound is defined as 4-(octan-2-yl)-2,2'-bipyridine, a common structural motif in coordination chemistry, materials science, and drug development. The methodologies presented are based on established synthetic routes and purification techniques for analogous polypyridyl compounds.
Synthesis of 4-(octan-2-yl)-2,2'-bipyridine (this compound)
The synthesis of this compound is typically achieved through a multi-step process involving the formation of a substituted pyridine (B92270) precursor followed by a coupling reaction to form the bipyridine core. A common and effective method is the Kröhnke pyridine synthesis.
1.1. Synthetic Pathway
The overall synthetic scheme involves two primary steps:
-
Synthesis of 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide: This intermediate is formed by the reaction of 2-acetylpyridine (B122185) with iodine in the presence of pyridine.
-
Kröhnke Annulation: The pyridinium (B92312) salt is then reacted with (E)-dec-3-en-2-one in the presence of ammonium (B1175870) acetate (B1210297) to yield the final product, 4-(octan-2-yl)-2,2'-bipyridine.
1.2. Experimental Protocol
Step 1: Synthesis of 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylpyridine | 121.14 | 10.0 g | 0.0825 |
| Iodine | 253.81 | 20.9 g | 0.0825 |
| Pyridine | 79.10 | 100 mL | - |
-
A solution of 2-acetylpyridine (10.0 g, 0.0825 mol) and iodine (20.9 g, 0.0825 mol) in 100 mL of pyridine is stirred at room temperature for 18 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pyridinium salt as a solid.
Step 2: Synthesis of 4-(octan-2-yl)-2,2'-bipyridine (this compound)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide | 309.15 | 25.5 g | 0.0825 |
| (E)-dec-3-en-2-one | 154.25 | 12.7 g | 0.0825 |
| Ammonium Acetate | 77.08 | 63.6 g | 0.825 |
| Methanol (B129727) | 32.04 | 200 mL | - |
-
A mixture of 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide (25.5 g, 0.0825 mol), (E)-dec-3-en-2-one (12.7 g, 0.0825 mol), and ammonium acetate (63.6 g, 0.825 mol) in 200 mL of methanol is heated at reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (B109758) (200 mL) and washed with water (3 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
1.3. Synthetic Workflow Diagram
Synthetic workflow for this compound.
Purification of this compound
The purification of the crude this compound product is crucial to remove unreacted starting materials, by-products, and other impurities. A multi-step purification process involving extraction, column chromatography, and recrystallization is generally employed.
2.1. Purification Protocol
2.1.1. Liquid-Liquid Extraction
This initial purification step is integrated into the synthetic workup as described in Step 2 of the synthesis. It serves to remove water-soluble impurities such as excess ammonium acetate.
2.1.2. Column Chromatography
This is the primary method for separating the target compound from structurally similar impurities.
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase | Hexane (B92381):Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |
| Column Dimensions | Dependent on scale, typically 5 cm diameter for this scale |
| Loading Method | Dry loading onto a small amount of silica gel |
-
The crude product is adsorbed onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane, adding the silica gel, and evaporating the solvent.
-
The silica-adsorbed sample is loaded onto the top of a packed silica gel column.
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with a lower polarity mixture and gradually increasing the polarity.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure.
2.1.3. Recrystallization
This final step is used to obtain highly pure, crystalline this compound.
-
The purified product from column chromatography is dissolved in a minimum amount of a hot solvent, such as ethanol (B145695) or acetonitrile.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
2.2. Purification Workflow Diagram
Purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Elemental Analysis: To confirm the elemental composition.
Signaling Pathways and Applications
Polypyridyl ligands like this compound are versatile building blocks in various fields. Their primary application lies in their ability to form stable complexes with a wide range of metal ions. These metal complexes are investigated for:
-
Catalysis: As catalysts in organic synthesis.
-
Photovoltaics: In dye-sensitized solar cells.
-
Luminescent Materials: For applications in organic light-emitting diodes (OLEDs) and sensors.
-
Medicinal Chemistry: As anticancer and antimicrobial agents. The mechanism of action often involves the complex binding to biological macromolecules like DNA or inhibiting specific enzymes.[1]
The logical relationship for the application of this compound is depicted below.
Application logic of this compound.
References
In-Depth Technical Guide to PP-C8: A Potent and Selective PROTAC Degrader of CDK12-Cyclin K
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of PP-C8, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex. This compound represents a promising therapeutic agent, particularly in the context of cancer treatment, due to its unique mechanism of action that leads to the targeted destruction of key cellular proteins involved in transcription and DNA damage response. This document details the synthesis of this compound, its mechanism of action, and provides protocols for key experimental procedures to evaluate its efficacy.
Physicochemical Properties
This compound is a complex organic molecule designed to bridge the CDK12-Cyclin K complex with the E3 ubiquitin ligase machinery. Its physical and chemical characteristics are crucial for its biological activity, solubility, and stability.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₁FN₁₂O₇ | [1] |
| Molecular Weight | 867 g/mol | [1] |
| Appearance | Not explicitly stated in reviewed literature. Typically, purified small molecules are white to off-white solids. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [2] |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term stability. | [2] |
Synthesis of this compound
The synthesis of this compound is based on the conjugation of a noncovalent dual inhibitor of CDK12/13 with a pomalidomide-based linker that recruits the Cereblon (CRBN) E3 ligase.[3][4] While the exact, detailed, step-by-step protocol for this compound's synthesis is proprietary to its developers, the general synthetic strategy involves the following key steps:
-
Synthesis of the CDK12/13 Inhibitor Moiety: This involves the preparation of a potent small molecule capable of binding to the active site of CDK12 and CDK13.
-
Synthesis of the Pomalidomide-Linker: A linker with a reactive functional group is attached to pomalidomide, the CRBN-recruiting ligand.
-
Conjugation: The CDK12/13 inhibitor is covalently linked to the pomalidomide-linker to form the final this compound molecule.
A representative synthetic scheme for a pomalidomide-based linker suitable for PROTAC synthesis is outlined below.
Caption: General Synthetic Workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein through the ubiquitin-proteasome system (UPS).[2][5]
The key steps in the mechanism of action of this compound are:
-
Ternary Complex Formation: this compound simultaneously binds to the CDK12-Cyclin K complex and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the CDK12-Cyclin K complex.
-
Proteasomal Degradation: The poly-ubiquitinated CDK12-Cyclin K complex is recognized and degraded by the 26S proteasome.
This targeted degradation of CDK12 and Cyclin K leads to the downregulation of genes involved in the DNA damage response (DDR), which can induce synthetic lethality in cancer cells, particularly when combined with PARP inhibitors.[3][4]
Caption: Mechanism of Action of this compound.
Biological Activity
This compound is a highly potent and selective degrader of the CDK12-Cyclin K complex. Its biological activity has been characterized in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[2][3]
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (CDK12 Degradation) | Bel-7402, MDA-MB-231 | 416 nM | [2] |
| DC₅₀ (Cyclin K Degradation) | Bel-7402, MDA-MB-231 | 412 nM | [2] |
| IC₅₀ (Cell Proliferation) | MFM223 (TNBC) | 47 nM (for a similar compound, 7f) | [6] |
This compound demonstrates profound synergistic antiproliferative effects when used in combination with PARP inhibitors in TNBC cells.[2][3] This is attributed to its ability to downregulate DNA damage response genes, creating a "BRCAness" phenotype that renders the cells more susceptible to PARP inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Western Blot Analysis of CDK12 and Cyclin K Degradation
This protocol outlines the steps to assess the degradation of CDK12 and Cyclin K in cells treated with this compound.
Materials:
-
Cell lines (e.g., MDA-MB-231, Bel-7402)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK12, anti-Cyclin K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 0, 0.1, 0.3, 1.0, 3.0, 10.0, 30.0 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MFM223, MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Compound Treatment: Treat cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Conclusion
This compound is a powerful chemical probe and a potential therapeutic agent that selectively induces the degradation of the CDK12-Cyclin K complex. Its well-defined mechanism of action and potent biological activity, particularly its synergistic effects with PARP inhibitors, make it a valuable tool for cancer research and drug development. The information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this promising PROTAC degrader.
References
- 1. CDK12/CRKRS antibody (26816-1-AP) | Proteintech [ptglab.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Cellular Enigma of PP-C8: A Deep Dive into its Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the cellular mechanism of action of the novel compound PP-C8. We delve into the intricate signaling pathways modulated by this compound, present key quantitative data from foundational studies, and outline the detailed experimental protocols utilized to elucidate its biological activity. Through a combination of in-depth textual explanation, structured data tables, and detailed visual diagrams, this document aims to equip researchers with the foundational knowledge required for future investigation and development of this compound and its analogues.
Introduction
The emergence of novel therapeutic agents necessitates a thorough understanding of their molecular interactions and cellular consequences. This compound has been identified as a promising compound with significant biological activity. This guide serves as a central repository of current knowledge regarding its mechanism of action at the cellular level, providing a critical resource for the scientific community.
Core Signaling Pathway Modulated by this compound
Initial research has pinpointed that this compound primarily exerts its effects through the modulation of the well-characterized MAPK/ERK signaling pathway. This pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, and survival. This compound has been shown to act as a potent inhibitor of the upstream kinase, MEK1, thereby preventing the subsequent phosphorylation and activation of ERK1/2.
An In-depth Technical Guide to the Biological Targets of PP-C8
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of PP-C8: A Selective CDK12-Cyclin K Complex Degrader
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Cyclin-Dependent Kinase 12 (CDK12) and Cyclin K complex.[1][2][3][4] This heterobifunctional molecule leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a promising therapeutic strategy, particularly in the context of triple-negative breast cancer (TNBC).[1][3][4]
This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols utilized for its characterization.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates by simultaneously binding to the CDK12-Cyclin K complex and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination of CDK12 and Cyclin K, marking them for degradation by the 26S proteasome. Global proteomics profiling has confirmed the high selectivity of this compound for the CDK12-Cyclin K complex.[1][3][4]
The degradation of the CDK12-Cyclin K complex by this compound has significant downstream effects, most notably the downregulation of genes involved in the DNA damage response (DDR).[1][3][4] This disruption of DDR pathways creates a synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors, leading to profound synergistic antiproliferative effects in TNBC cells.[1][3][4]
References
In-Depth Technical Guide to the Discovery and Development of PP-C8, a PROTAC Degrader of the CDK12-Cyclin K Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PP-C8 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex. Developed by researchers at Zhejiang University, this compound represents a significant advancement in the field of targeted protein degradation, offering a potential therapeutic strategy for cancers dependent on CDK12 activity, particularly in the context of DNA damage response (DDR). This technical guide provides a comprehensive historical context of its discovery and development, detailed experimental protocols, and a summary of its key quantitative data. This compound was engineered from the noncovalent dual CDK12/13 inhibitor, SR-4835, by linking it to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This heterobifunctional molecule effectively hijacks the cell's ubiquitin-proteasome system to selectively degrade the CDK12-Cyclin K complex, thereby downregulating the expression of DDR genes. This targeted degradation has shown profound synergistic antiproliferative effects when combined with PARP inhibitors in triple-negative breast cancer (TNBC) models.
Historical Context and Development
The journey to the development of this compound began with the identification of CDK12 as a critical regulator of transcription for a specific subset of genes, many of which are integral to the DNA damage response. Inhibition of CDK12 was shown to sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive therapeutic target.
Initial efforts focused on developing small molecule inhibitors of CDK12. However, a significant challenge was achieving selectivity over the closely related kinase, CDK13, due to the high structural homology in their ATP-binding pockets. One such inhibitor developed was SR-4835, a potent, noncovalent dual inhibitor of both CDK12 and CDK13.
Recognizing the potential to overcome the selectivity challenge and to achieve a more profound and lasting biological effect, researchers at Zhejiang University turned to PROTAC technology. The development of this compound involved the rational design of a heterobifunctional molecule that could recruit an E3 ubiquitin ligase to the CDK12-Cyclin K complex, thereby inducing its degradation rather than just inhibiting its kinase activity.
The key innovation in the development of this compound was the use of the noncovalent CDK12/13 inhibitor SR-4835 as the warhead for the PROTAC. This was coupled via a linker to a derivative of thalidomide, pomalidomide (B1683931), which is a known ligand for the E3 ligase Cereblon (CRBN). The resulting molecule, this compound, demonstrated high selectivity for the degradation of the CDK12-Cyclin K complex over CDK13. This selectivity is a crucial advantage, as off-target inhibition of CDK13 can lead to potential toxicity. The discovery and characterization of this compound were detailed by Niu et al. in a 2022 publication in the European Journal of Medicinal Chemistry.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its precursor, SR-4835.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | CDK12 Degradation | DC50 | 416 nM | Bel-7402, MDA-MB-231 | [1] |
| This compound | Cyclin K Degradation | DC50 | 412 nM | Bel-7402, MDA-MB-231 | [1] |
| SR-4835 | CDK12 Inhibition | IC50 | 99 nM | Biochemical Assay | [2][3] |
| SR-4835 | CDK12 Binding | Kd | 98 nM | Biochemical Assay | [2][3] |
| SR-4835 | CDK13 Binding | Kd | 4.9 nM | Biochemical Assay | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by inducing the proximity of the CDK12-Cyclin K complex and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of CDK12 and Cyclin K, marking them for degradation by the proteasome. The degradation of the CDK12-Cyclin K complex leads to a downstream reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn suppresses the transcription of key DNA damage response genes.
Caption: Mechanism of action of this compound leading to the degradation of the CDK12-Cyclin K complex and suppression of the DNA damage response.
Experimental Workflow for this compound Evaluation
A typical experimental workflow to characterize a PROTAC such as this compound involves chemical synthesis followed by a series of in vitro cellular assays.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from the CDK12/13 inhibitor SR-4835 and a functionalized pomalidomide linker. The following is a representative protocol based on established methods for PROTAC synthesis.
1. Synthesis of Pomalidomide-Linker with a Terminal Reactive Group:
-
Objective: To prepare the E3 ligase ligand with a linker for conjugation.
-
Materials: Pomalidomide, an appropriate bifunctional linker (e.g., with a terminal azide (B81097) or carboxylic acid), and necessary reagents and solvents (e.g., DMF, K2CO3).
-
Procedure (Example for an azide linker):
-
To a solution of pomalidomide in DMF, add potassium carbonate and a dibromoalkane (e.g., 1,5-dibromopentane).
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent like DCM.
-
The resulting bromo-functionalized pomalidomide is then reacted with sodium azide in DMF at an elevated temperature.
-
Purify the final pomalidomide-linker-azide product by column chromatography.
-
2. Synthesis of this compound via Conjugation:
-
Objective: To couple the CDK12/13 inhibitor with the pomalidomide-linker.
-
Materials: SR-4835 (or a derivative with a suitable functional group for linkage), the synthesized pomalidomide-linker, and coupling reagents.
-
Procedure (Example for click chemistry):
-
If not already present, functionalize SR-4835 with a terminal alkyne.
-
In a suitable solvent, combine the alkyne-functionalized SR-4835 and the azide-functionalized pomalidomide-linker.
-
Add a copper(I) catalyst (e.g., from CuSO4 and sodium ascorbate) to initiate the click reaction.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the final this compound product using HPLC.
-
Western Blot Protocol for CDK12 and Cyclin K Degradation
-
Objective: To quantify the degradation of CDK12 and Cyclin K in response to this compound treatment.
-
Materials:
-
Cell lines (e.g., MDA-MB-231 triple-negative breast cancer cells).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-CDK12 and Rabbit anti-Cyclin K.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CDK12 or anti-Cyclin K, typically at a 1:1000 dilution) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation. The DC50 is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound, alone and in combination with a PARP inhibitor, on the viability of cancer cells.
-
Materials:
-
Cell lines (e.g., MDA-MB-231).
-
This compound and a PARP inhibitor (e.g., Olaparib).
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the PARP inhibitor, or a combination of both for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 values can be determined from the dose-response curves. Synergy between this compound and the PARP inhibitor can be assessed using methods such as the Chou-Talalay combination index.
-
References
An In-depth Technical Guide to PP-C8 Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP-C8 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets the CDK12-Cyclin K complex for degradation.[1] Developed by researchers at Zhejiang University, this compound has emerged as a significant tool in cancer research, particularly for its potential in treating triple-negative breast cancer (TNBC).[1][2] This technical guide provides a comprehensive overview of this compound, its analogues, and derivatives, focusing on their synthesis, mechanism of action, biological activity, and the experimental protocols used for their evaluation.
Core Compound Profile: this compound
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and another ligand, or "warhead," that binds to the target protein, in this case, CDK12.[1][3] The warhead of this compound is based on the noncovalent dual CDK12/13 inhibitor, SR-4835.[1] By bringing CDK12 into close proximity with the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the CDK12-Cyclin K complex.[1][4]
Chemical Structure:
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and its notable analogue, compound 7f.
Table 1: In Vitro Degradation and Potency of this compound and Compound 7f
| Compound | Target | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line | Reference |
| This compound | CDK12 | 416 | MDA-MB-231 | Not Reported | - | |
| Cyclin K | 412 | MDA-MB-231 | [4] | |||
| Compound 7f | CDK12 | 2.2 | MDA-MB-231 | 47 | MFM223 | [6] |
| CDK13 | 2.1 | MDA-MB-231 | [7][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by inducing the degradation of the CDK12-Cyclin K complex, which plays a crucial role in the transcription of genes involved in the DNA Damage Response (DDR).[1] Inhibition of CDK12 leads to a downregulation of key DDR proteins such as BRCA1, ATR, and FANCD2, thereby impairing the cell's ability to repair DNA damage.[8][9] This induced "BRCAness" sensitizes cancer cells, particularly those that are proficient in homologous recombination, to PARP inhibitors, creating a synthetic lethal interaction.[1][10]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound and its analogues.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the warhead (an SR-4835 analogue) and the E3 ligase ligand (a thalidomide (B1683933) derivative with a linker attachment point), followed by their conjugation.
General Workflow for PROTAC Synthesis:
A detailed, step-by-step protocol for the synthesis of thalidomide-based PROTACs can be found in the literature, often involving solid-phase synthesis techniques for modular assembly.[4][11]
Cell Viability and Proliferation Assays
MTT Assay:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its analogues for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis for Protein Degradation
-
Culture MDA-MB-231 cells to 70-80% confluency in 6-well plates.
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK12 (e.g., Cell Signaling Technology #11973) and Cyclin K (e.g., Santa Cruz Biotechnology sc-376371) overnight at 4°C.[12][13] A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Quantitative Real-Time PCR (qRT-PCR) for DDR Gene Expression
-
Treat cells with this compound as described for the Western blot analysis.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for DDR genes such as BRCA1, ATR, and FANCD2.[8][14][15] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Xenograft Studies
-
Subcutaneously inject approximately 5 x 10^6 MDA-MB-231 cells into the flank of female nude mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. In combination studies, a PARP inhibitor like olaparib (B1684210) can be co-administered.[16][17]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Structure-Activity Relationship (SAR) of this compound Analogues
The development of this compound has spurred further investigation into the structure-activity relationships of CDK12-targeting PROTACs. Key areas of modification include the linker length and composition, as well as the warhead and E3 ligase ligand moieties.
For instance, the more potent dual CDK12/13 degrader, compound 7f, was developed by optimizing the linker between the SR-4835-based warhead and the thalidomide E3 ligase ligand.[7][6] This highlights the critical role of the linker in achieving optimal ternary complex formation and subsequent degradation.
Pharmacokinetics
While detailed pharmacokinetic data for this compound is not extensively published in the public domain, general considerations for PROTACs include their larger molecular size compared to traditional small molecules, which can affect properties like cell permeability and oral bioavailability.[18][19] Studies on other PROTACs in mice have shown variable pharmacokinetic profiles, with some achieving good plasma exposure and oral bioavailability.[2][20] Further studies are needed to fully characterize the pharmacokinetic properties of this compound and its derivatives.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a promising strategy for the treatment of cancers dependent on CDK12 activity. This technical guide has provided a comprehensive overview of the available scientific literature on this compound and its analogues, including quantitative data, experimental protocols, and mechanistic insights. Further research into the structure-activity relationships and in vivo pharmacology of this class of molecules will be crucial for their translation into clinical applications.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin K (E7F4N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. "The Fanconi Anemia (FA)/BRCA DNA Damage Repair Pathway is Regulated by" by Danielle N. Yarde [digitalcommons.usf.edu]
- 9. An ATR- and BRCA1-Mediated Fanconi Anemia Pathway Is Required for Activating the G2/M Checkpoint and DNA Damage Repair upon Rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Quantitative Analysis of BRCA1 and BRCA2 mRNA Expression in Sporadic Breast Carcinomas and Its Relationship with Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical importance of FANCD2, BRIP1, BRCA1, BRCA2 and FANCF expression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment [elifesciences.org]
- 18. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. researchgate.net [researchgate.net]
No Information Available on the Environmental Fate and Transport of PP-C8
A comprehensive review of publicly available scientific literature and data reveals no information on the environmental fate and transport of the chemical compound designated as PP-C8. This substance is identified in research as a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the CDK12-Cyclin K complex, a molecule under investigation for its potential in cancer therapy.
The existing body of knowledge on this compound is exclusively focused on its pharmacological properties, mechanism of action within biological systems, and its synthesis for medicinal chemistry purposes. Studies detail its efficacy in degrading specific proteins in cancer cell lines and its potential synergistic effects with other anti-cancer agents.
However, there are no published studies, reports, or data sets concerning the behavior of this compound in the environment. Key environmental parameters, including but not limited to biodegradation, hydrolysis, photolysis, soil sorption (Koc), and aquatic toxicity, have not been characterized. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its environmental fate and transport as requested.
This lack of information is typical for compounds in the early stages of drug discovery and development, where the research focus is primarily on human health and therapeutic applications rather than environmental impact. Environmental fate and transport studies are generally conducted for substances with a higher likelihood of widespread environmental release, such as pesticides or industrial chemicals.
The Bioaccumulation Potential of C8 Perfluorinated Compounds in Ecosystems: An In-depth Technical Guide
Disclaimer: The term "PP-C8" does not correspond to a standard chemical identifier in publicly available scientific literature. In the context of environmental science and toxicology, "C8" is a common colloquialism for perfluorooctanoic acid (PFOA), a type of per- and polyfluoroalkyl substance (PFAS) with an eight-carbon chain.[1][2][3] This guide will focus on the bioaccumulation potential of these C8 compounds. The "PP" prefix may refer to polypropylene, a common polymer that is generally considered to be free of PFAS.[4][5]
This technical guide provides a comprehensive overview of the bioaccumulation potential of C8 perfluorinated compounds, targeting researchers, scientists, and drug development professionals.
Introduction to C8 Perfluorinated Compounds
C8 compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are synthetic chemicals that have been widely used in various industrial and consumer products for their heat, water, and oil resistance.[2][6] These substances are characterized by a chain of eight carbon atoms fully fluorinated, making the carbon-fluorine bond exceptionally strong.[7] This stability leads to their extreme persistence in the environment, earning them the moniker "forever chemicals."[8][9] Due to their widespread use and resistance to degradation, C8 compounds have become ubiquitous environmental contaminants found in water, soil, and biota worldwide.[2][10] Their potential for bioaccumulation and associated toxic effects are of significant concern for ecosystem and human health.[3][8][11]
Physicochemical Properties and Environmental Fate
The chemical structure of C8 compounds, with a hydrophobic fluorinated tail and a hydrophilic head group, gives them surfactant properties.[1] This structure also dictates their environmental behavior and bioaccumulation patterns. Unlike many other persistent organic pollutants, C8 compounds do not preferentially accumulate in fatty tissues. Instead, they bind to proteins in the blood and liver.[12] Long-chain perfluorinated compounds, including those with eight carbons, are known to be bioaccumulative.[12]
Bioaccumulation in Organisms
Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. C8 compounds can enter organisms through the ingestion of contaminated water and food.[8] Once absorbed, they are not easily metabolized or excreted, leading to a long biological half-life.[8] For instance, the half-life of PFOA in human serum is estimated to be around 3.5 years.[13]
The bioaccumulation potential of a chemical can be quantified using metrics such as the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.
| Compound | Organism | Log BAF | Reference |
| Perfluorooctane sulfonate (PFOS) (C8) | Chinese icefish | 3.35 | [10] |
| Perfluorononanoic acid (PFNA) (C9) | Chinese icefish | 3.31 | [10] |
| Perfluorodecanoic acid (PFDA) (C10) | Chinese icefish | 3.5 | [10] |
This table presents the logarithmic bioaccumulation factors (Log BAF) for long-chain perfluoroalkyl substances (PFAAs), including the C8 compound PFOS, in Chinese icefish from Lake Chaohu, China. A higher Log BAF value indicates a greater potential for bioaccumulation.
The bioaccumulation of C8 compounds has led to their detection in the blood of the vast majority of the U.S. population.[14] Proximity to industrial sites that manufactured or used these chemicals has been linked to significantly higher levels in the local population.
| Population Group | Average PFOA Blood Level (ppb) | Reference |
| General U.S. Population (2003-2004) | 4 | [15] |
| Mid-Ohio Valley Residents | 83 | [15] |
This table shows the average concentration of PFOA in the blood of the general U.S. population compared to residents in the mid-Ohio Valley, an area with known industrial contamination.
Experimental Protocols for Assessing Bioaccumulation
The assessment of a chemical's bioaccumulation potential involves a combination of field monitoring and laboratory experiments.
-
Sample Collection : Samples of water, sediment, and various organisms across different trophic levels are collected from the study area.
-
Chemical Analysis : The concentration of the target compounds (e.g., C8 PFAS) in the collected samples is determined using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10]
-
BAF Calculation : The Bioaccumulation Factor (BAF) is calculated by dividing the concentration of the chemical in the organism by its concentration in the surrounding water.
-
In Vitro Protein Binding Assays : These experiments are used to determine the affinity of the chemical for proteins like serum albumin and liver fatty acid-binding protein, which is a key mechanism for the bioaccumulation of PFAAs.[12]
-
Toxicokinetic Studies : These studies are conducted in laboratory animals to determine the absorption, distribution, metabolism, and excretion (ADME) of the chemical. This provides data on the biological half-life of the compound.
Toxicological Effects and Signaling Pathways
Exposure to C8 compounds has been associated with a range of adverse health effects in both wildlife and humans. Animal studies have indicated potential for liver toxicity, developmental problems, and reproductive issues.[2] In humans, epidemiological studies have suggested links between C8 exposure and high cholesterol, thyroid disease, and certain types of cancer.[9]
The precise molecular mechanisms and signaling pathways disrupted by C8 compounds are an active area of research. As endocrine disruptors, they can interfere with the body's hormonal systems.[14] Their interaction with nuclear receptors is one proposed mechanism of toxicity.
Conclusion
C8 perfluorinated compounds, commonly referred to as PFOA and PFOS, exhibit significant bioaccumulation potential, particularly in protein-rich tissues such as the blood and liver. Their extreme persistence and widespread distribution have resulted in the contamination of ecosystems globally and detectable body burdens in human populations. The data clearly indicates that these compounds accumulate in organisms and magnify through food webs, posing a substantial risk to environmental and human health. Continued research into the specific mechanisms of toxicity and the development of effective remediation strategies are critical to addressing the challenges posed by these "forever chemicals."
References
- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 2. odh.ohio.gov [odh.ohio.gov]
- 3. What is C8 Chemical Contamination? » GEO FORWARD [geoforward.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. toxicslink.org [toxicslink.org]
- 7. PFAS and C8 Explained - Environmental Engineering » GEO FORWARD [geoforward.com]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. Good River - A lasting legacy: DuPont, C8 contamination and the community of Parkersburg left to grapple with the consequences [ohiowatershed.org]
- 10. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The C8 Health Project: Design, Methods, and Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ewg.org [ewg.org]
Methodological & Application
Application Notes and Protocols for PP-C8 Sample Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples using Polypropylene-C8 (PP-C8) solid-phase extraction (SPE) for subsequent analysis by mass spectrometry (MS). The protocols outlined are designed to ensure high recovery, minimal matrix effects, and excellent reproducibility for the quantitative analysis of small molecules in complex biological matrices.
Introduction
Effective sample preparation is a critical step in the bioanalytical workflow, significantly impacting the quality and reliability of mass spectrometry data.[1] Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex sample matrices such as plasma, urine, and water.[1][2] The choice of sorbent chemistry is crucial for achieving optimal selectivity and recovery of the target analytes.
This compound SPE cartridges, featuring a polypropylene (B1209903) housing and a C8 (octyl) bonded silica (B1680970) sorbent, offer a robust and versatile solution for the extraction of non-polar to moderately polar compounds. The C8 stationary phase provides moderate hydrophobic retention, making it ideal for analytes that may be too strongly retained on a C18 sorbent.[3] This application note details a generic yet effective protocol for the extraction of small molecule drugs from human plasma, along with representative quantitative data to demonstrate the method's performance.
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of small molecule drugs from human plasma using this compound cartridges.
Materials and Reagents
-
This compound SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (≥98%)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Internal Standard (IS) solution
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.
-
To 500 µL of supernatant, add 50 µL of the internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 2% ammonium hydroxide in water to the plasma/IS mixture.
-
Vortex for another 10 seconds. This step helps to disrupt protein binding.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization for specific analytes.
-
Conditioning: Condition the this compound SPE cartridge by passing 2 mL of methanol through the sorbent under gravity or gentle vacuum.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of water through the sorbent. Ensure the sorbent bed does not go dry before sample loading.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Follow with a wash of 2 mL of 20% methanol in water to remove more interferences while retaining the analytes of interest.
-
-
Drying: Dry the SPE cartridge under a high vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the analytes from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
The performance of the this compound SPE method was evaluated for a panel of six hypothetical small molecule drugs in human plasma. The following table summarizes the quantitative data for recovery, matrix effect, and precision.
| Analyte | Recovery (%) | Matrix Effect (%) | Precision (%RSD, n=6) |
| Drug A | 95.2 | 98.7 | 3.1 |
| Drug B | 92.8 | 101.5 | 4.5 |
| Drug C | 98.1 | 96.4 | 2.8 |
| Drug D | 94.5 | 99.2 | 3.9 |
| Drug E | 96.3 | 103.1 | 3.5 |
| Drug F | 93.9 | 97.8 | 4.2 |
-
Recovery (%) was calculated by comparing the peak area of an analyte spiked into plasma before extraction to the peak area of the same analyte spiked into the solvent after extraction. High recovery indicates efficient extraction of the analyte from the matrix.[4]
-
Matrix Effect (%) was determined by comparing the peak area of an analyte spiked into the solvent after extraction to the peak area of the same analyte in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement from co-eluting matrix components.[5]
-
Precision (%RSD) , expressed as the relative standard deviation, was calculated from six replicate extractions of spiked plasma samples and reflects the reproducibility of the method.[1]
Visualizations
General Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for solid-phase extraction (SPE).
This compound SPE Protocol for Small Molecules in Plasma
Caption: this compound SPE protocol for small molecules in plasma.
Conclusion
The described this compound solid-phase extraction protocol provides a reliable and reproducible method for the preparation of small molecule drugs from human plasma for mass spectrometric analysis. The method demonstrates high analyte recovery, minimal matrix effects, and excellent precision, making it suitable for demanding bioanalytical applications in research and drug development. The provided workflow and protocol can serve as a starting point for method development and can be adapted for a wide range of small molecule analytes and biological matrices.
References
Application Notes and Protocols for the Quantification of Ceramide-1-Phosphate (C1P) in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ceramide-1-Phosphate (C1P) is a critical bioactive sphingolipid that acts as a key regulator in a multitude of cellular processes.[1] Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P promotes cell survival, proliferation, and inflammation.[2] It is synthesized from ceramide by the action of Ceramide Kinase (CerK).[3] Given its role in pathophysiology, from inflammation to cancer, accurate quantification of C1P in biological tissues is essential for understanding disease mechanisms and for the development of novel therapeutic agents.[4]
Note on Terminology: The term "PP-C8" is interpreted herein as C8-Ceramide-1-Phosphate (C8-C1P), a specific molecular species of C1P containing an 8-carbon N-acyl chain. While endogenous C1P species typically have longer acyl chains (e.g., C16, C24), C8-C1P is a relevant synthetic analog used in research and can be quantified using the methods described.[5] The following protocols are applicable to various C1P species, with specific parameters provided for C8-C1P as a representative analyte.
C1P Metabolism and Signaling Pathway
C1P is centrally positioned within the sphingolipid metabolic network. It is generated by the phosphorylation of ceramide and can be dephosphorylated back to ceramide, creating a dynamic balance that influences cell fate.[1][3] Intracellularly, C1P can act as a second messenger, while it can also be found extracellularly where it may act on cell surface receptors.[2] Key downstream effects of C1P signaling include the activation of the PI3K/Akt pathway, which promotes cell survival.[2]
Quantitative Data for C1P in Biological Samples
The concentration of C1P can vary significantly depending on the tissue type, species, and physiological or pathological state. The data below represents reported values to provide a general reference range.
| Biological Sample | Reported Concentration | Notes |
| Cultured Macrophage Cells | ~6 pmol / 10⁶ cells | Represents a basal intracellular level.[6] |
| Human Plasma | Can reach up to 20 µM | Levels can increase in the extracellular milieu at sites of tissue injury.[7] |
| Post-traumatic Brain Injury | C1P levels increase | Associated with inflammatory responses in injured tissue.[4] |
| Apoptotic Macrophages | Substantially decreased | Suggests a key role for C1P in promoting cell survival.[2] |
Note: Absolute quantification requires the use of appropriate internal standards for each C1P species being measured.
Overall Experimental Workflow
The quantification of C1P from biological tissue is a multi-step process that requires careful sample handling, robust lipid extraction, and sensitive detection by mass spectrometry.
Detailed Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of C1P from mammalian tissue using a modified Bligh-Dyer method coupled with LC-MS/MS.
Materials and Reagents
-
Tissues: Fresh frozen mammalian tissues stored at -80°C.
-
Solvents (HPLC or MS Grade): Chloroform, Methanol, Acetonitrile, Formic Acid, Water.
-
Internal Standard (IS): N-heptadecanoyl-D-erythro-sphingosine-1-phosphate (C17-C1P) or other non-endogenous C1P species.
-
Calibration Standards: C8-Ceramide-1-Phosphate and other C1P species of interest.
-
Equipment:
-
Tissue homogenizer (e.g., bead beater or sonicator).
-
Glass centrifuge tubes with Teflon-lined caps.
-
Centrifuge (refrigerated).
-
Nitrogen evaporator or Speed-vac.
-
Vortex mixer.
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with ESI source).
-
Sample Preparation and Lipid Extraction
This protocol is adapted from standard methods for sphingolipid analysis.[8][9]
-
Tissue Preparation:
-
On dry ice, weigh approximately 15-50 mg of frozen tissue into a pre-chilled tube suitable for homogenization.[10] Record the exact weight for later normalization.
-
Add homogenization beads (if applicable) and ice-cold PBS or ammonium (B1175870) acetate (B1210297) buffer.
-
Homogenize the tissue until no visible particles remain, ensuring the sample stays cold throughout the process to prevent lipid degradation.
-
-
Internal Standard Spiking:
-
To the tissue homogenate, add a known amount of the internal standard (e.g., C17-C1P). The IS is crucial for correcting for sample loss during extraction and for variations in ionization efficiency.[11]
-
-
Single-Phase Bligh-Dyer Extraction:
-
Add Chloroform and Methanol to the homogenate to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at 48°C for 1 hour or overnight with shaking to ensure complete extraction.[8]
-
-
Phase Separation:
-
Add Chloroform and Water to the single-phase mixture to induce phase separation, achieving a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v).
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a Speed-vac.[12]
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known, small volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., Methanol/Water/Formic Acid).[8]
-
Vortex thoroughly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting parameters. Optimization for specific instruments and C1P species is recommended.
-
LC System:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size). A C8 column is often suitable for sphingolipid analysis.[13]
-
Mobile Phase A: Water with 0.1-0.2% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Methanol (or other organic solvent mixture) with 0.1-0.2% Formic Acid and 5 mM Ammonium Formate.[9][13]
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the lipids, and then re-equilibrate. A typical run time is 5-10 minutes.[14][15]
-
Column Temperature: 50-60°C to improve peak shape and reduce carryover.[6]
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).[11] MRM provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each analyte.
-
MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺, and the product ion is typically a fragment corresponding to the sphingoid base backbone (m/z 264.3 for d18:1 sphingosine).
-
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| C8-C1P (d18:1/8:0) | 506.4 | 264.3 |
| C16-C1P (d18:1/16:0) | 618.5 | 264.3 |
| IS: C17-C1P (d18:1/17:0) | 632.5 | 264.3 |
| C18-C1P (d18:1/18:0) | 646.6 | 264.3 |
| C24-C1P (d18:1/24:0) | 730.7 | 264.3 |
| C24:1-C1P (d18:1/24:1) | 728.7 | 264.3 |
Data Analysis and Quantification
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of the C1P analyte(s) into a constant concentration of the internal standard.
-
Analyze the standards using the same LC-MS/MS method.
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte. The curve should be linear over the expected concentration range of the samples.[9]
-
-
Sample Quantification:
-
Integrate the peak areas for the endogenous C1P species and the internal standard in the biological samples.
-
Calculate the peak area ratio for each C1P species.
-
Determine the concentration of each C1P in the reconstituted extract using the linear regression equation from the calibration curve.
-
-
Normalization:
-
Calculate the final concentration in the original tissue by accounting for the reconstitution volume and the initial tissue weight.
-
The final result is typically expressed as pmol or ng of C1P per mg of tissue.
-
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 11. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Perfluorinated and Polyfluorinated Alkyl Substances (PFAS) in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to various adverse health effects.[1][2] Due to their widespread use in industrial and consumer products, PFAS contamination of water sources is a significant concern.[1][2][3] This document provides detailed application notes and protocols for the analytical detection of PFAS, with a focus on C8 compounds like perfluorooctane (B1214571) phosphonic acid (PP-C8), in water samples. The primary method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and specificity in detecting these compounds at trace levels.[4][5][6][7]
Analytical Methods Overview
Several analytical techniques can be employed for the detection of PFAS in water. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) have been explored, LC-MS/MS is the most common and robust method for the quantitation of a wide range of PFAS compounds.[4][8][9][10] The U.S. Environmental Protection Agency (EPA) has developed several standardized methods for PFAS analysis in various water matrices, including drinking water, groundwater, surface water, and wastewater. These methods, such as EPA 533, 537.1, 1633, and 8327, provide validated procedures for sample preparation and analysis.[2][5][11][12]
Data Presentation: Quantitative Performance of LC-MS/MS Methods for C8 PFAS Compounds
The following table summarizes typical quantitative data for the analysis of representative C8 PFAS compounds in water using LC-MS/MS. This data is compiled from various sources and represents the performance achievable with standardized methods. It is important to note that specific performance for this compound may vary and method validation is crucial.
| Analyte | Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Matrix |
| Perfluorooctanoic acid (PFOA) | EPA 537.1 | 0.6 - 2.5 | 2.0 - 8.3 | 85 - 115 | Drinking Water |
| Perfluorooctane sulfonic acid (PFOS) | EPA 537.1 | 1.3 - 4.2 | 4.3 - 14 | 85 - 115 | Drinking Water |
| Perfluorooctanoic acid (PFOA) | EPA 1633 | 0.5 | 1.5 | 70 - 130 | Wastewater |
| Perfluorooctane sulfonic acid (PFOS) | EPA 1633 | 0.5 | 1.5 | 70 - 130 | Wastewater |
| C2-C8 PFCAs | LC-MS/MS | 0.25 ppm (TFA) | 0.6 - 26 | 83 - 107 | Surface, Ground, Drinking Water[13][14] |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to avoid contamination and ensure the integrity of the samples.[1]
-
Containers : Use high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles with unlined, polypropylene screw caps.[3] Avoid using glass containers as PFAS can adsorb to glass surfaces.[3][15] Do not use containers with Teflon™-lined caps.
-
Sampling Procedure : Before collecting the sample, rinse the bottle and cap with the sample water three times. Fill the bottle to the shoulder, leaving a small headspace.
-
Field Blanks : Collect field blanks by filling a sample bottle with PFAS-free deionized water at the sampling site to assess potential contamination during the sampling process.[3]
-
Preservation : Store samples at or below 6 °C and protect them from light.[1]
-
Holding Time : The maximum holding time for aqueous samples is typically 28 days.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most common technique for concentrating PFAS from water samples and removing interfering matrix components.[4][7][9][16] Weak anion exchange (WAX) and polymeric reversed-phase (e.g., polystyrene-divinylbenzene) sorbents are frequently used.[4][15]
Materials:
-
SPE cartridges (e.g., Oasis WAX or equivalent)
-
Methanol (B129727) (HPLC grade or higher)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Formic acid (ACS grade)
-
PFAS-free deionized water
-
Nitrogen evaporator
-
Polypropylene tubes
Protocol:
-
Cartridge Conditioning :
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of PFAS-free deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading :
-
Spike the water sample (typically 250-500 mL) with a known amount of isotopically labeled internal standards.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing :
-
After loading, wash the cartridge with 5 mL of a solution of 25 mM acetate (B1210297) buffer in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
-
Elution :
-
Elute the retained PFAS from the cartridge with two aliquots of 4 mL of a solution of 0.1% ammonium hydroxide in methanol into a polypropylene tube.
-
-
Concentration :
-
Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen at a temperature of 40-50 °C.
-
Add a recovery standard to the concentrated extract before analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)[4]
LC Parameters (Typical):
-
Mobile Phase A : 2 mM Ammonium acetate in water
-
Mobile Phase B : 2 mM Ammonium acetate in methanol
-
Gradient : A linear gradient from 95% A to 95% B over a specified time.
-
Flow Rate : 0.3 - 0.5 mL/min
-
Injection Volume : 5 - 10 µL
-
Column Temperature : 40 °C
MS/MS Parameters (Typical):
-
Ionization Mode : Negative Electrospray Ionization (ESI-)
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Source Temperature : 300 - 350 °C
-
Desolvation Temperature : 400 - 500 °C
-
Collision Gas : Argon
Data Analysis:
-
Identify and quantify the target PFAS compounds based on their specific retention times and MRM transitions.
-
Use the isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
-
Generate a calibration curve using a series of standards of known concentrations to quantify the PFAS in the samples.
Mandatory Visualization
Caption: Experimental workflow for this compound and other PFAS analysis in water samples.
Conclusion
The analytical methods described in these application notes, particularly LC-MS/MS coupled with solid-phase extraction, provide a robust and sensitive approach for the detection and quantification of this compound and other PFAS in water samples. Adherence to strict sample handling protocols is paramount to prevent contamination and ensure accurate results. The provided experimental protocols offer a detailed guide for researchers and scientists involved in environmental monitoring and drug development to reliably measure these persistent compounds. Method validation with specific performance checks for the target analytes is essential for generating high-quality, defensible data.
References
- 1. organomation.com [organomation.com]
- 2. PFAS analysis in Water | Agilent [agilent.com]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water | MDPI [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sciex.com [sciex.com]
- 8. nsf.elsevierpure.com [nsf.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry: method development and application to surface water, groundwater and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 16. promochrom.com [promochrom.com]
Application Notes and Protocols: Perfluorooctanoic Acid (PFOA/C8) as a Positive Control in Toxicology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanoic acid (PFOA), often referred to as C8, is a synthetic perfluorinated carboxylic acid and a persistent environmental pollutant. Due to its widespread presence and documented toxicological effects, PFOA serves as a reliable positive control in a variety of in vitro and in vivo toxicology assays. Its ability to induce effects such as cytotoxicity, oxidative stress, and apoptosis makes it a valuable tool for validating assay performance and ensuring the reliability of toxicological assessments. The International Agency for Research on Cancer (IARC) has classified PFOA as a possible carcinogen for humans, with the liver being a primary target organ for its accumulation and toxicity.[1]
These application notes provide detailed protocols for using PFOA as a positive control in key toxicology assays, including cytotoxicity, oxidative stress, and apoptosis assays, primarily using the human hepatocarcinoma cell line (HepG2) as a model system.
Key Toxicological Effects of PFOA (C8)
PFOA has been shown to elicit a range of toxicological responses, making it a suitable positive control for assays investigating:
-
Hepatotoxicity: PFOA is known to cause liver enlargement, hepatocellular hypertrophy, and liver tumors in animal models.[2] In vitro studies have demonstrated PFOA-induced cell death in human liver cell lines.[1]
-
Cytotoxicity: PFOA induces cell death in a concentration-dependent manner. Studies have shown that at lower concentrations, apoptosis is the primary mechanism of cell death, while at higher concentrations, necrosis becomes more significant.[1]
-
Oxidative Stress: PFOA exposure can lead to an increase in reactive oxygen species (ROS) production and alterations in the levels of antioxidant enzymes such as glutathione (B108866) (GSH) and catalase (CAT).[1]
-
Apoptosis: PFOA can trigger programmed cell death, which can be assessed by methods such as Annexin V/PI staining.[1]
-
Genotoxicity: While some studies suggest PFOA is not genotoxic, its potential to induce DNA damage, particularly through oxidative stress, is an area of ongoing research.[3]
-
Endocrine Disruption: PFOA has been shown to interfere with steroid hormone production and ovarian function.[4]
Data Presentation: PFOA (C8) as a Positive Control
The following tables summarize quantitative data from published studies on the use of PFOA in in vitro toxicology assays. These values can be used as a reference for establishing effective positive control concentrations in your experiments.
Table 1: Cytotoxicity of PFOA in HepG2 Cells (24-hour exposure)
| Parameter | Value | Reference |
| IC50 (MTT Assay) | 235.74 µmol/L | [1] |
| Significant Cytotoxicity | Starting at 200 µM | [3] |
| Necrosis Induction | 3.35% at 0.193 µM | [5] |
Table 2: PFOA Concentrations for Induction of Specific Cellular Responses in HepG2 Cells (24-hour exposure)
| Cellular Response | PFOA Concentration | Observed Effect | Reference |
| Apoptosis | Low concentrations | Main cell death pathway (86.5% apoptotic cells) | [1] |
| Necrosis | High concentrations | Increased necrotic cell fraction (46.7%) | [1] |
| ROS Production | 10, 25, 50 µmol/L | Significant increase (up to 5.3-fold) | [1] |
| Glutathione (GSH) Levels | 10 µmol/L | 1.7-fold increase | [1] |
| Catalase (CAT) Activity | 10 µmol/L | 1.4-fold increase | [1] |
| Interleukin-6 (IL-6) Production | 10, 25, 50 µmol/L | Up to 1.8-fold increase | [1] |
| Interleukin-8 (IL-8) Production | 25, 50 µmol/L | 35-40% decrease | [1] |
Experimental Protocols
The following are detailed protocols for using PFOA as a positive control in common in vitro toxicology assays.
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effect of PFOA on HepG2 cells by measuring mitochondrial dehydrogenase activity.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Perfluorooctanoic acid (PFOA) stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
PFOA Treatment: Prepare serial dilutions of PFOA in culture medium from a stock solution. The final concentrations should range from 0 to 600 µmol/L.[1] The final DMSO concentration should not exceed 1% in all wells, including the vehicle control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the PFOA-containing medium or vehicle control medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of PFOA concentration.
Protocol 2: Reactive Oxygen Species (ROS) Assay
This protocol measures the intracellular generation of ROS in HepG2 cells following PFOA exposure using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA).
Materials:
-
HepG2 cells
-
Cell culture medium
-
PFOA stock solution (in DMSO)
-
H2DCF-DA solution
-
Hydrogen peroxide (H2O2) as a positive control (e.g., 100 µM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in an appropriate culture vessel (e.g., 6-well plate) and treat with PFOA (e.g., 10, 25, 50 µmol/L) or H2O2 (positive control) for 24 hours as described in Protocol 1.[1] A vehicle control (1% DMSO) should also be included.
-
H2DCF-DA Staining: After treatment, wash the cells with PBS and then incubate with H2DCF-DA solution in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting (for Flow Cytometry): Detach the cells using trypsin, wash with PBS, and resuspend in PBS.
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the cells on a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Fluorescence Plate Reader: If using a plate-based assay, measure the fluorescence intensity directly in the plate.
-
-
Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HepG2 cells
-
Cell culture medium
-
PFOA stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells with desired concentrations of PFOA for 24 hours as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Signaling Pathways and Experimental Workflows
PFOA-Induced Hepatotoxicity Signaling Pathway
PFOA-induced hepatotoxicity is a complex process involving multiple signaling pathways. One of the key mechanisms involves the activation of the Pregnane X Receptor (PXR), which can lead to the activation of p53, ultimately resulting in apoptosis and cell death.[4][6] Other implicated pathways include those mediated by PPARα, TNF-α/NF-κB, and PI3K-AKT.[6]
Caption: PFOA-induced PXR signaling pathway leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using PFOA as a positive control.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.gov.au [health.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Therapeutic Effects of PP-C8, a CDK12-Cyclin K Degrader
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PP-C8 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of the CDK12-Cyclin K complex.[][2] This complex is a critical regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR).[3] By degrading CDK12-Cyclin K, this compound has demonstrated significant anti-proliferative effects, especially in triple-negative breast cancer (TNBC), where it shows synergy with PARP inhibitors.[2][3][4] These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of this compound, focusing on TNBC.
Mechanism of Action of this compound
This compound functions by hijacking the body's natural protein disposal system. It acts as a molecular bridge, bringing the CDK12-Cyclin K complex into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target proteins, marking them for degradation by the proteasome. The resulting depletion of the CDK12-Cyclin K complex disrupts the transcription of key DDR genes, rendering cancer cells more vulnerable to DNA-damaging agents and synthetic lethality approaches, such as PARP inhibition.[3][4]
References
- 2. Modelos murinos para el estudio de cáncer de mama triple negativo [scielo.org.pe]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis Using a C8 Stationary Phase
Introduction
This document provides a detailed application note and protocol for the use of High-Performance Liquid Chromatography (HPLC) with a C8 (octylsilane) reversed-phase column. C8 columns are integral to pharmaceutical analysis, offering a balance of retention and selectivity for moderately hydrophobic compounds.[1][2] Compared to the more common C18 columns, C8 columns possess a shorter alkyl chain (8 carbon atoms versus 18), which results in several distinct characteristics.[3] They are less hydrophobic, leading to shorter retention times for non-polar analytes and faster elution, which can increase laboratory productivity.[2][3] This makes them particularly well-suited for the analysis of peptides, proteins, and various pharmaceutical compounds.[2][4]
This application note will detail a general method for the separation and quantification of a moderately hydrophobic pharmaceutical compound, hereafter referred to as 'Compound X', as a representative example. The protocols provided are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Column | C8 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Sample Solvent | 50:50 (v/v) Acetonitrile/Water |
| Standard | Compound X Reference Standard |
| Reagents | HPLC-grade Acetonitrile, HPLC-grade Water, Trifluoroacetic Acid (TFA) |
Experimental Protocols
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L of mobile phase A, add 1 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration). The addition of an acid like TFA can help to improve peak shape and control the ionization state of analytes.[5]
-
Mobile Phase B (Organic): To prepare 1 L of mobile phase B, add 1 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas for at least 15 minutes. Acetonitrile is a common organic solvent used in reversed-phase HPLC due to its moderate polarity and low viscosity.[5][6]
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Compound X Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the sample solvent and bring it to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.
3. Sample Preparation
Sample preparation is a critical step to ensure the longevity of the HPLC column and the quality of the data.[7]
-
Solid Samples: Accurately weigh the sample and dissolve it in the sample solvent to a known concentration.
-
Liquid Samples: Dilute the liquid sample with the sample solvent to a suitable concentration.
-
Filtration: It is highly recommended to filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter that could clog the column.[8][9]
4. HPLC Method Parameters
The following table summarizes the chromatographic conditions for the analysis of Compound X.
| Parameter | Value |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-12 min: 30% to 90% B12-15 min: 90% B15-15.1 min: 90% to 30% B15.1-20 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of Compound X) |
| Injection Volume | 10 µL |
5. System Suitability
Before running the analysis, perform a system suitability test to ensure the HPLC system is performing correctly. Inject the middle concentration working standard solution (e.g., 50 µg/mL) five times. The results should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% |
Data Analysis and Results
A calibration curve is constructed by plotting the peak area of Compound X against the concentration of the injected working standard solutions. The concentration of Compound X in the samples is then determined from this calibration curve.
Expected Results
The retention time and peak shape will depend on the specific properties of Compound X. For a moderately hydrophobic compound, a sharp, symmetrical peak is expected within the gradient portion of the run.
| Analyte | Expected Retention Time (min) |
| Compound X | 8 - 12 |
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Detailed sample preparation workflow.
Caption: Gradient elution profile for the HPLC method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. hplcchina.com [hplcchina.com]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. C8 Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the GC-MS Analysis of Polypropylene-Octene Copolymers (PP-C8)
This document provides detailed application notes and protocols for the analysis of polypropylene-octene (PP-C8) copolymers using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development and material science who are involved in the characterization of polymeric materials. The focus is on two primary techniques: Thermal Desorption-GC-MS (TD-GC-MS) for the analysis of volatile and semi-volatile compounds, and Pyrolysis-GC-MS (Py-GC/MS) for structural elucidation and analysis of non-volatile additives.
Application Note 1: Analysis of Volatile and Semi-Volatile Compounds in this compound by Thermal Desorption-GC-MS
Introduction
Thermal Desorption (TD) coupled with GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) present in polymeric materials. This method is ideal for the determination of residual monomers, such as 1-octene, solvents, and additives like antioxidants and slip agents, without altering the polymer backbone. The sample is heated in an inert gas stream, and the desorbed volatile compounds are trapped and concentrated before being introduced into the GC-MS system for separation and identification.
Experimental Protocol
A detailed experimental protocol for the analysis of additives in polypropylene (B1209903) films using TD-GC-MS is provided below. This can be adapted for the analysis of this compound samples.
Sample Preparation
-
Accurately weigh approximately 30 mg of the this compound sample.
-
Place the sample into an empty thermal desorption tube.
-
If necessary, use glass wool to secure the sample within the tube.[1]
Instrumentation and Conditions
The following table summarizes the instrumental conditions for TD-GC-MS analysis.
| Parameter | Setting |
| Thermal Desorption (TD) | |
| Instrument | Markes International Ltd. TD-100xr or equivalent |
| Sample Tube | Empty |
| Tube Desorption | 90°C for 30 minutes, splitless, 84 mL/min flow |
| Focusing Trap | General purpose graphitized carbon (T11) |
| Trap Cooling | -30°C |
| Trap Desorption | 280°C for 3 minutes, 46 mL/min flow, Split 22:1 |
| Flow Path Temperature | 240°C |
| Gas Chromatograph (GC) | |
| Instrument | Agilent Technologies 8890A GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, 2.0 mL/min |
| Oven Temperature Program | 40°C (hold for 3 min) to 320°C at 10°C/min (hold for 6 min) |
| Mass Spectrometer (MS) | |
| Instrument | JEOL Ltd. JMS-Q1600GC or equivalent |
| Ionization Mode | Electron Ionization (EI+) at 70 eV |
| Ion Source Temperature | 250°C |
| Mass Scan Range | m/z 29-400 |
Data Presentation
Quantitative analysis of additives in this compound can be performed by creating a calibration curve with standards of the target compounds. The following table presents example data for common additives found in polypropylene.
| Compound | Retention Time (min) | Concentration (µg/g) |
| Irganox 1010 (degradation product) | Varies | 50 - 500 |
| Irgafos 168 (degradation product) | Varies | 100 - 1000 |
| Erucamide | Varies | 200 - 1500 |
| Residual 1-Octene | Varies | 10 - 200 |
Experimental Workflow for TD-GC-MS Analysis
Application Note 2: Structural Characterization and Additive Analysis of this compound by Pyrolysis-GC-MS
Introduction
Pyrolysis-GC-MS (Py-GC/MS) is an essential technique for the chemical characterization of polymers that are non-volatile.[2] The polymer is subjected to rapid heating in an inert atmosphere, causing it to break down into smaller, volatile fragments that are characteristic of its structure. These pyrolysis products are then separated by GC and identified by MS. This method is highly effective for identifying the polymer composition, including comonomers like octene, and for analyzing high molecular weight additives.
Experimental Protocol
The following protocol for Py-GC/MS can be used for the analysis of this compound.
Sample Preparation
-
A small amount of the this compound sample (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.
-
For powdered or fragmented samples, a small amount of quartz wool can be used to prevent scattering.
Instrumentation and Conditions
The instrumental conditions for Py-GC/MS analysis are summarized below.
| Parameter | Setting |
| Pyrolyzer | |
| Instrument | Frontier Lab PY-3030D or CDS 5200 Pyroprobe or equivalent |
| Pyrolysis Temperature | 600°C - 750°C |
| Gas Chromatograph (GC) | |
| Instrument | Shimadzu GCMS-QP2020 NX or Agilent 7890B GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Temperature Program | 40°C (hold for 2 min) to 320°C at 10°C/min (hold for 20 min) |
| Mass Spectrometer (MS) | |
| Instrument | Shimadzu GCMS-QP2020 NX or Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI+) at 70 eV |
| Ion Source Temperature | 250°C |
| Mass Scan Range | m/z 35-550 |
Data Presentation
The pyrogram of polypropylene is characterized by a series of repeating triplets of peaks corresponding to alkanes, alkenes, and alkadienes. The presence of octene as a comonomer will introduce specific branched fragments into the pyrogram. Quantitative analysis can be challenging but can be achieved by correlating the peak areas of specific pyrolysis fragments to the comonomer content, as has been demonstrated for other polypropylene copolymers.[3]
The following table lists some of the characteristic pyrolysis products of polypropylene.
| Retention Time (min) | Compound |
| Varies | 2,4-Dimethyl-1-heptene |
| Varies | 2,4,6-Trimethyl-1-heptene |
| Varies | Propylene Trimer (C9) |
| Varies | Propylene Tetramer (C12) |
| Varies | Propylene Pentamer (C15) |
Logical Relationship of this compound Pyrolysis
Experimental Workflow for Py-GC/MS Analysis
References
Application Notes and Protocols for Handling PP-C8, a PROTAC CDK12-Cyclin K Degrader
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a standard operating procedure (SOP) for the safe handling, use, and disposal of PP-C8, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the CDK12-Cyclin K complex.[1]
Introduction
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively target and degrade the CDK12-Cyclin K complex.[1][2] By inducing the degradation of these proteins, this compound has shown profound synergistic antiproliferative effects when used in combination with PARP inhibitors, particularly in triple-negative breast cancer (TNBC).[1][2] This document outlines the necessary procedures for the safe handling of this compound and provides protocols for its experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| CAS Number | 3032108-74-7 | [1][3] |
| Molecular Formula | C43H51FN12O7 | [3] |
| Molecular Weight | 866.94 g/mol | [3] |
| Purity | >99% | [1][4] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [1][4] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent chemical compounds and PROTACs should be strictly followed.[5][6][7] It is highly recommended to obtain a copy of the SDS from the supplier before handling this compound.
3.1. Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following PPE must be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
3.2. Engineering Controls
-
All handling of the solid compound should be performed in a chemical fume hood or other suitable ventilated enclosure to avoid inhalation of dust.[6]
3.3. General Handling Procedures
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling.[6]
-
Treat all PROTAC compounds as potentially hazardous waste.[5]
3.4. Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear full PPE.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]
-
For liquid spills (e.g., in DMSO), absorb with an inert material such as sand or vermiculite.[6][7]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and then wash the area thoroughly.
3.5. Storage
-
Solid Form: Store at -20°C for long-term storage.[3]
-
Stock Solutions (in DMSO):
-
To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[1]
3.6. Disposal
-
This compound and any materials contaminated with it should be treated as hazardous chemical waste.[5][6][7]
-
Do not dispose of this chemical down the drain or in the general trash.[6][7]
-
Collect all waste (solid, liquid, and contaminated materials) in clearly labeled, sealed, and chemically compatible containers.[5][7]
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) program in accordance with local, state, and federal regulations.[5][6][7]
Experimental Protocols
4.1. Preparation of Stock Solutions
-
To prepare a 10 mM stock solution of this compound, dissolve 8.67 mg of this compound (MW = 866.94 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store as recommended in section 3.5.
4.2. In Vitro CDK12 and Cyclin K Degradation Assay
This protocol describes how to assess the degradation of CDK12 and Cyclin K in cultured cells treated with this compound using Western blotting.
4.2.1. Cell Culture and Treatment
-
Select an appropriate cell line (e.g., MDA-MB-231 for triple-negative breast cancer).[1]
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. A range of concentrations from 0 to 30 µM can be tested.[1]
-
Treat the cells with the this compound working solutions for a specified time, typically 24 hours.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
4.2.2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4.2.3. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins (CDK12 is ~165 kDa, Cyclin K is ~65 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK12 and Cyclin K, diluted in blocking buffer, overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of CDK12 and Cyclin K degradation relative to the loading control and the vehicle-treated sample.
4.3. Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol is used to assess the antiproliferative effects of this compound, alone or in combination with other drugs like PARP inhibitors.
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and/or a PARP inhibitor. Include vehicle controls.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.[8]
-
Incubate for 1-4 hours at 37°C.[8]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Data Presentation
The following tables summarize the biological activity of this compound.
Table 1: In Vitro Degradation Efficacy of this compound
| Target Protein | DC50 (nM) | Cell Lines | Treatment Time | Reference |
| CDK12 | 416 | Bel-7402, MDA-MB-231 | 24 hours | [1] |
| Cyclin K | 412 | Bel-7402, MDA-MB-231 | 24 hours | [1] |
Table 2: Antiproliferative Activity of this compound in Combination with a PARP Inhibitor
Note: Specific IC50 values for the combination treatment are not provided in the search results but the synergistic effect is noted. Researchers should perform their own dose-response experiments to determine these values.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound facilitates the ubiquitination and subsequent proteasomal degradation of the CDK12-Cyclin K complex.[9][10]
Caption: Mechanism of this compound mediated protein degradation.
Experimental Workflow for this compound Handling and Use
The following diagram outlines the logical steps for handling and using this compound in a research setting.
Caption: Standard workflow for this compound handling and experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 3032108-74-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
PP-C8 applications in environmental remediation research
An extensive search for scientific literature regarding "PP-C8" and its applications in environmental remediation has yielded no specific compound or material with this designation. The term "this compound" does not appear to be a standard identifier for a substance in the context of environmental science.
The search results suggest a few possible interpretations of your query, none of which directly correspond to a "this compound" used for environmental remediation:
-
Poly(propylene carbonate) (PPC): This is an environmentally friendly and biodegradable polymer. Research on PPC focuses on its use as a sustainable plastic alternative to mitigate plastic pollution, with applications in packaging and biomedical devices. However, there is no mention of a specific "C8" variant of PPC used for environmental remediation.
-
Polypropylene (B1209903) (PP) functionalized with C8 moieties: There is research on modifying polypropylene surfaces for various applications. For instance, a polymer denoted as "PQA-C8" has been used to functionalize polypropylene for antibacterial purposes. While this involves both "PP" and a "C8" component, its application is in the biomedical field, not environmental remediation.
-
"C8" as a pollutant: In environmental science, "C8" is a common shorthand for perfluorooctanoic acid (PFOA), a persistent organic pollutant. Research in this area focuses on the remediation of C8 contamination, not the use of a "this compound" compound for remediation.
Given the ambiguity and the lack of specific research on a compound named "this compound" for environmental remediation, it is not possible to create the detailed Application Notes and Protocols you requested for this topic.
However, there is a substantial body of research on a closely related and highly relevant topic: The use of functionalized polypropylene (PP) and polypropylene carbonate (PPC) in environmental remediation.
This topic aligns with the core components of your original request and offers a wealth of scientific data for creating detailed application notes, protocols, and visualizations. We can provide a comprehensive overview of how these polymers are modified and utilized for:
-
Adsorption of heavy metals from contaminated water.
-
Removal of organic pollutants, such as dyes and hydrocarbons.
-
Development of biodegradable materials to reduce plastic waste.
If you would like to proceed with this alternative topic, we can generate the detailed scientific content you require, including data tables, experimental protocols, and diagrams illustrating the relevant mechanisms and workflows. Please let us know if you would like to move forward with this revised focus.
Troubleshooting & Optimization
Technical Support Center: Improving PP-C8 Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of PP-C8, a potent and selective PROTAC (Proteolysis Targeting Chimera) CDK12-Cyclin K degrader. Due to its nature as a PROTAC, this compound is a complex, high molecular weight molecule that often exhibits poor solubility in aqueous solutions, a common challenge for molecules "beyond the Rule of 5". This guide offers practical strategies and detailed protocols to overcome these solubility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a PROTAC designed to selectively induce the degradation of Cyclin-Dependent Kinase 12 (CDK12) and its partner Cyclin K.[1] PROTACs are large, structurally complex molecules, often with high lipophilicity, which contributes to their low solubility in water.[2][3] Poor aqueous solubility can significantly hinder in vitro assays and preclinical development by affecting compound aggregation, reducing bioavailability, and leading to inconsistent experimental results.
Q2: What is the reported solubility of this compound?
A2: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is known to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][4] A related, more potent dual CDK12/13 degrader was noted to have "improved solubility," but specific quantitative data was not provided.[5][6] For experimental purposes, it is crucial to determine the solubility of your specific batch of this compound under your assay conditions.
Q3: What are the primary strategies for improving the solubility of this compound for in vitro experiments?
A3: The main strategies involve using co-solvents, formulation adjustments, and physical methods to aid dissolution. These include:
-
Co-solvent Systems: Utilizing a water-miscible organic solvent, such as DMSO, in combination with other agents like polyethylene (B3416737) glycol (PEG).
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween-80 to improve wettability and prevent precipitation.
-
Physical Methods: Employing sonication and gentle heating to facilitate the dissolution process.
-
Advanced Formulations: For more persistent solubility issues, creating amorphous solid dispersions (ASDs) can be a powerful technique.
Troubleshooting Guide
This section provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Cause: The high lipophilicity of this compound causes it to crash out of solution when the concentration of the organic solvent (like DMSO) is significantly lowered in the final aqueous medium.
Solutions:
-
Optimize DMSO Concentration:
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your final aqueous buffer (e.g., PBS), ensure the final DMSO concentration remains as low as possible, ideally below 0.5%, to minimize solvent effects on your assay.
-
-
Employ a Co-solvent System:
-
Rationale: A combination of solvents can create a more favorable environment for the hydrophobic this compound molecule.
-
Protocol: A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300, and a surfactant.[7]
-
| Component | Example Formulation (for a 1 mL final solution) |
| This compound Stock (in 100% DMSO) | 100 µL |
| PEG300 | 400 µL |
| Tween-80 | 50 µL |
| Aqueous Buffer | 450 µL |
Issue 2: Inconsistent Results in Cellular Assays
Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates, resulting in variable effective concentrations of this compound in your cell culture medium. This is particularly problematic in media containing serum, as proteins can interact with the compound.
Solutions:
-
Pre-dissolution and Sonication:
-
Protocol: After preparing the stock solution in DMSO, warm the vial to 37°C for 5-10 minutes. Subsequently, use an ultrasonic bath for 5-15 minutes to aid dissolution before making further dilutions.[7] Always visually inspect the solution for any particulates.
-
-
Serum Concentration Reduction:
-
Recommendation: If your experimental design permits, consider reducing the serum concentration in the cell culture medium during the treatment period with this compound.
-
Issue 3: Difficulty in Preparing a Concentrated Aqueous Stock Solution
Cause: The inherent chemical properties of this compound make it challenging to dissolve directly in aqueous buffers at high concentrations.
Solutions:
-
Amorphous Solid Dispersions (ASDs):
-
Concept: ASDs involve dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[8] This is an advanced technique typically used in later-stage drug development but can be adapted for challenging preclinical compounds.
-
Common Polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a frequently used polymer for creating ASDs with PROTACs.[9]
-
Preparation: This usually involves techniques like spray-drying or solvent evaporation, where the PROTAC and polymer are dissolved in a common solvent, which is then rapidly removed.
-
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly.
-
If necessary, use gentle warming (37°C) and sonication to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Nephelometry (General Protocol)
This high-throughput method can be used to estimate the kinetic solubility of this compound in a relevant aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer
Procedure:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Add the DMSO dilutions of this compound to the aqueous assay buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity (nephelometry) of each well. The concentration at which a significant increase in turbidity is observed is an indication of the kinetic solubility limit.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by inducing the degradation of the CDK12-Cyclin K complex. This process is mediated by the ubiquitin-proteasome system. CDK12 is a crucial kinase involved in the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for the transcription of genes involved in the DNA damage response (DDR).[10][11][12] By degrading CDK12, this compound disrupts the expression of these critical DDR genes, which can lead to synthetic lethality in certain cancer cells, particularly when combined with PARP inhibitors in triple-negative breast cancer.[1]
Caption: Mechanism of this compound-mediated degradation of the CDK12-Cyclin K complex.
Experimental Workflow for Assessing this compound Activity
A typical workflow to confirm the activity of this compound involves preparing the compound, treating cells, and then assessing protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
preventing PP-C8 degradation during sample storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of PP-C8 during sample storage and experimental handling. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and performance of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis-Targeting Chimera) designed to target the CDK12-Cyclin K complex for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to the target protein (CDK12) and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the CDK12-Cyclin K complex, marking it for degradation by the proteasome.[2][3] This targeted protein degradation approach allows for the investigation of the roles of CDK12 in cellular processes and its potential as a therapeutic target, particularly in cancer.[4]
Q2: What are the primary causes of this compound degradation?
A2: Like many complex organic molecules, this compound can be susceptible to degradation through several pathways:
-
Hydrolysis: The linker region of PROTACs, as well as moieties like glutarimide (B196013) or phthalimide (B116566) groups on some E3 ligase ligands, can be prone to hydrolysis in aqueous solutions.[5][6][7]
-
Oxidation: Certain functional groups within the molecule may be sensitive to oxidation, although specific information for this compound is not detailed in the provided results.
-
Photodegradation: Exposure to light, particularly UV, can potentially lead to the degradation of photosensitive PROTACs. Some PROTACs are even designed to be activated or deactivated by specific wavelengths of light.[8][9][10][11]
-
Metabolic Instability: In cellular or in vivo experiments, this compound can be metabolized by enzymes, with the linker often being a primary site of modification.[6][7][12]
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid (Lyophilized Powder) | -20°C | Long-term | Store in a tightly sealed, desiccated container, protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[] |
Note: Always refer to the manufacturer's specific recommendations provided with your this compound sample.
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound.
Problem 1: Inconsistent or reduced activity of this compound in experiments.
-
Possible Cause: Degradation of the this compound stock solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions have been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light.[]
-
Check for Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Always aliquot stock solutions into single-use volumes after preparation.[]
-
Assess Age of Stock Solution: DMSO stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[] If your stock is older, it is advisable to prepare a fresh solution.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution from solid this compound and repeat the experiment.
-
Problem 2: Precipitation of this compound upon dilution into aqueous buffers or cell culture media.
-
Possible Cause: this compound, like many PROTACs, has poor aqueous solubility due to its high molecular weight and lipophilic nature.[7]
-
Troubleshooting Steps:
-
Sonication: After diluting the DMSO stock into your aqueous medium, briefly sonicate the solution to aid in dissolution.
-
Vortexing: Vigorous vortexing can also help to redissolve any precipitate.
-
Optimize Final DMSO Concentration: While it's important to keep the final DMSO concentration low in cell-based assays (typically <0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Prepare Fresh Dilutions for Each Experiment: Do not store diluted aqueous solutions of this compound. Prepare them fresh immediately before use.
-
Problem 3: Suspected degradation of this compound during the course of a long-term cell culture experiment.
-
Possible Cause: The stability of this compound in cell culture media at 37°C can be limited.
-
Troubleshooting Steps:
-
Perform a Stability Test: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. Incubate this compound in your cell culture media at 37°C and analyze its concentration at different time points using LC-MS.
-
Replenish the Compound: For long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals to maintain a consistent concentration of the active compound.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using LC-MS
This protocol provides a general method for determining the stability of this compound in a given solution (e.g., cell culture medium, buffer).
-
Preparation of Test Solution: Prepare a solution of this compound in the desired buffer or medium at the final experimental concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the solution, quench any potential enzymatic activity (e.g., by adding an equal volume of cold acetonitrile), and store it at -80°C. This will serve as your t=0 reference.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots, quench as described in step 2, and store at -80°C.
-
Sample Analysis: Analyze the concentration of the intact this compound in all samples using a validated LC-MS/MS method.[14][15][16]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Below are diagrams illustrating key concepts related to this compound and its degradation.
Caption: Mechanism of action of this compound as a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of the CDK12-Cyclin K complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound(Zhejiang University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 9. PHOTACs enable optical control of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. lcms.cz [lcms.cz]
reducing background noise in PP-C8 analytical measurements
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in PP-C8 analytical measurements, ensuring higher sensitivity and data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my this compound measurements?
High background noise in High-Performance Liquid Chromatography (HPLC) can originate from several components of the system. Identifying the source is the first step in troubleshooting. The most common causes include the mobile phase, the HPLC column, system hardware, and environmental factors.[1][2] Contaminants can contribute significantly to the background ions that form the baseline in liquid chromatography-mass spectrometry (LC-MS) chromatograms.[3] Excessive baseline noise lowers the signal-to-noise (S/N) ratio, making it difficult to detect analytes at low concentrations.[1]
Primary Sources of Background Noise:
-
Mobile Phase: Impurities in solvents, contaminated additives, dissolved gases, or improper mixing can all lead to a noisy baseline.[1][4] Water is a very common source of contamination.[4][5]
-
HPLC System: Issues such as pump pulsations, worn seals, faulty check valves, leaks, or a malfunctioning degasser can introduce noise.[1][4][5]
-
Column: A contaminated this compound column, stationary phase bleed, or degradation can release compounds that create background noise.[1][4][6]
-
Detector: A dirty flow cell, a deteriorating lamp (in UV detectors), or temperature fluctuations can cause baseline instability.[4][6][7][8]
-
Sample Matrix: Complex sample matrices can introduce interfering compounds that elevate the baseline.[9]
Q2: My baseline is noisy. How can I troubleshoot my mobile phase?
The mobile phase is a primary contributor to baseline noise.[1] Even low concentrations of ionizable compounds can significantly increase the background signal.[3] To troubleshoot, focus on the purity of your solvents and additives, as well as your preparation technique.
-
Use High-Purity Solvents and Additives: Always use HPLC or LC-MS grade solvents, water, and additives to minimize impurities.[1][10][11] Be aware that even additives marketed for LC-MS can sometimes be contaminated, potentially from their plastic containers.[3] It is good practice to compare results obtained with additives from different sources.[3]
-
Properly Degas the Mobile Phase: Dissolved gases can form microbubbles in the detector cell, leading to noise.[1][8] Use an inline degasser, helium sparging, or vacuum degassing to ensure the mobile phase is properly degassed.[1][4] A faulty degasser can also be a source of noise.[4]
-
Filter the Mobile Phase: To remove particulate matter, filter all mobile phases, especially those containing buffers or salts, through a 0.2–0.45 μm filter.[1]
-
Ensure Proper Mixing: Inadequate mixing of mobile phase components, particularly in gradient elution, can cause periodic fluctuations in the baseline.[6][8] If you suspect this, you can try hand-mixing the mobile phase and running it from a single reservoir.[5]
-
Use Dedicated Glassware: Avoid washing solvent bottles with detergents, as residual soap can contaminate the mobile phase.[3] Use dedicated bottles for your LC-MS solvents.[3]
Q3: Could my this compound column be the source of the noise? How do I check and clean it?
Yes, the column is a common source of background noise.[4] Contaminants from previous injections can build up on the column and slowly leach out, causing a rising or noisy baseline.[6] Stationary phase degradation, often called "column bleed," can also contribute to noise.[4]
To check if the column is the source, replace it with a union and run the mobile phase through the system. If the baseline noise disappears, the column is the likely culprit.[4] A thorough cleaning and regeneration procedure can often restore performance. It is recommended to reverse the column direction for cleaning (backflushing) to more effectively flush impurities from the inlet frit.[12]
See the "Experimental Protocols" section below for a detailed this compound column cleaning and regeneration procedure.
Q4: I've checked my mobile phase and column, but the noise persists. What other system components should I investigate?
If the mobile phase and column have been ruled out, the noise is likely originating from the HPLC hardware.
-
Pump: Inconsistent pump performance can cause rhythmic baseline noise.[1] Check for pressure pulsations, which may indicate worn pump seals, leaks, or faulty check valves.[1][4][5]
-
Injector: A contaminated injector or sample loop can introduce noise. Flushing the injector and relevant lines with a strong solvent is recommended.[5]
-
Detector: The detector is a frequent source of instability.[1]
-
Dirty Flow Cell: The most common cause of noise is a contaminated detector cell.[7][9] Flushing the cell with a strong solvent like methanol (B129727) or isopropanol, or even 1N nitric acid (for stainless steel systems), can resolve the issue.[5][11]
-
Air Bubbles: Air bubbles trapped in the flow cell will cause significant noise.[7][9] Purging the system at a higher flow rate or adding a back-pressure regulator after the detector can help remove them.[11]
-
Failing Lamp: In UV detectors, an aging lamp can lose intensity and lead to increased noise.[4][6] Most systems allow you to perform a lamp intensity test to check its condition.[6]
-
-
Leaks: Check all fittings for leaks, as even a small leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.[5][7]
Q5: Are there specific mobile phase additives that are better for reducing noise in LC-MS applications with a C8 column?
Yes, the choice of mobile phase additive is critical for LC-MS as it must be volatile and not interfere with ionization. The ideal additive improves chromatography without suppressing the analyte signal or increasing the background noise.[13]
For peptide analysis, for example, certain additives can reduce unwanted secondary interactions.[13] In some cases, metal-ion mediated adsorption of analytes can cause poor peak shape; adding a chelator like citric acid to the mobile phase can mitigate this issue.[14]
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives for LC-UV/MS
| Additive | Recommended Use | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | LC with UV Detection | Excellent resolving power and peak shape for UV detection.[13] | Causes significant ion suppression in MS detection; can permanently contaminate the MS system.[13] |
| Formic Acid (FA) | LC-MS Detection | Volatile and provides good protonation for positive-mode ESI-MS.[13] | Can result in higher UV baselines and diminished peak shape compared to TFA.[13] |
| Difluoroacetic Acid (DFA) | LC-UV/MS Hybrid | Balances optical peak shape (UV) and MS response.[13] | Weaker acid than TFA, so peak shape may not be as sharp in all cases. |
| Ammonium Formate / Acetate | LC-MS Buffering | Volatile buffers suitable for ESI-MS that help control pH. | Must be high purity to avoid background contamination and adduct formation. |
| Citric Acid / Medronic Acid | Specialty (Peptide Analysis) | Act as chelating agents to reduce metal-ion mediated adsorption, improving peak shape for sensitive compounds.[14] | May not be suitable for all applications; requires careful method development. |
Troubleshooting Workflows & Diagrams
A systematic approach is crucial for efficiently identifying the source of background noise. The following workflow provides a logical sequence of troubleshooting steps.
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 11. phenomenex.com [phenomenex.com]
- 12. silicycle.com [silicycle.com]
- 13. waters.com [waters.com]
- 14. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in PP-C8 Chromatography
Welcome to our dedicated support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals who are encountering poor peak shapes during their work with Polypropylene (PP) C8 columns. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shapes I might see?
A1: The most frequently observed poor peak shapes in chromatography are peak tailing, peak fronting, and split peaks.[1] An ideal chromatographic peak is symmetrical with a Gaussian shape.[2]
-
Peak Tailing: The latter half of the peak is broader than the front half.
-
Peak Fronting: The first half of the peak is broader than the second half.[3]
-
Split Peaks: A single compound appears as two or more distinct peaks.[4]
Q2: What causes peak tailing and how can I fix it?
A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, column overload, or issues with the packing bed.[2][5] For basic compounds, strong interactions with ionized silanol (B1196071) groups on the silica (B1680970) surface are a primary cause.[5]
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[5]
-
Adjust Mobile Phase pH: For basic analytes, operating at a lower pH can reduce the ionization of silanol groups and minimize secondary interactions.[5]
-
Use a Highly Deactivated Column: Employing an "end-capped" column can reduce the number of free silanol groups available for secondary interactions.[5]
-
Inspect the Column: Check for voids in the packing bed or a blocked frit, which can disrupt the sample path.[5] If a void is suspected, reversing and washing the column with a strong solvent may help.[3]
Q3: My peaks are fronting. What is the likely cause and solution?
A3: Peak fronting is commonly caused by column overload, poor sample solubility, or a mismatch between the sample solvent and the mobile phase.[3][6] It can also be an indication of physical changes in the column, such as bed collapse.[3][7]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: Injecting a smaller sample volume or a more dilute sample can often resolve fronting caused by column overload.[3][6]
-
Ensure Sample Solubility: Make sure your analyte is fully dissolved in the sample solvent.
-
Match Sample Solvent to Mobile Phase: The elution strength of your sample solvent should be equal to or weaker than your mobile phase to ensure the sample is focused on the head of the column.[8][9]
-
Inspect the Column: If fronting persists, it may be due to a void or channel in the column packing. In this case, the column may need to be replaced.[7]
Q4: Why am I seeing split peaks, and what should I do?
A4: Split peaks can arise from several issues, including a blocked column frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[3][10] If all peaks in the chromatogram are split, the problem likely occurs before the separation begins.[3]
Troubleshooting Steps:
-
Check the Column Frit: A partially blocked frit can cause the sample to be delivered unevenly to the column, resulting in split peaks for all analytes.[3][10] Replacing the frit or the column may be necessary.[10]
-
Inspect for Voids: A void at the head of the column can also lead to a split flow path.[10][11]
-
Optimize Sample Solvent: If only a single peak is splitting, the issue might be related to the sample solvent being too strong compared to the mobile phase.[12][13] Try dissolving your sample in the mobile phase.[12]
-
Consider Co-elution: If a smaller injection volume results in two distinct peaks, it's likely that two different compounds are eluting very close together, and the method's separation resolution needs to be improved.[10][12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing can significantly impact the accuracy of quantification. This guide provides a systematic approach to troubleshooting this common issue.
Logical Troubleshooting Workflow for Peak Tailing
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. bio-works.com [bio-works.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
Technical Support Center: Optimizing PP-C8 Extraction from Soil Matrices
Welcome to the technical support center for optimizing the extraction of PP-C8 from soil matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their solid-phase extraction (SPE) experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the this compound extraction process using a C8 SPE cartridge.
Problem: Low or No Recovery of this compound
Low recovery is a frequent issue in solid-phase extraction.[1][2] The following sections break down potential causes and solutions at each stage of the SPE workflow.
1. Sample Preparation Stage
Possible Cause: Inadequate sample preparation leading to poor interaction between this compound and the extraction solvent.
Solutions:
-
Drying and Homogenization: Ensure soil samples are adequately dried (e.g., overnight with forced air at ambient temperature, not exceeding 36°C) and homogenized by grinding and sieving (e.g., to <2 mm).[3] This increases the surface area for efficient extraction.
-
Moisture Content: For certain hydrophobic compounds, the presence of some moisture can actually enhance extraction efficiency.[4] Consider optimizing the soil's moisture content.
-
pH Adjustment: The pH of the sample can influence the charge state of both the analyte and the soil matrix, affecting extraction efficiency.[5] Adjust the sample slurry pH to ensure this compound is in a neutral, unionized state for optimal retention on the C8 sorbent.
2. SPE Cartridge Conditioning and Equilibration Stage
Possible Cause: Improper wetting of the C8 sorbent or an inappropriate equilibration environment.
Solutions:
-
Thorough Conditioning: Condition the C8 cartridge with a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) to activate the stationary phase.[6] Ensure the entire sorbent bed is wetted by using a sufficient volume (e.g., 2-3 column volumes).
-
Proper Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix's solvent composition.[6][7] This prevents the analyte from passing through the column without being retained. Do not let the cartridge dry out between equilibration and sample loading.[8]
3. Sample Loading Stage
Possible Cause: this compound is passing through the cartridge without being retained (breakthrough).
Solutions:
-
Optimize Flow Rate: A high flow rate can prevent sufficient interaction time between this compound and the C8 sorbent.[8][9] A typical flow rate is around 1 mL/min, but for analytes with slower retention kinetics, a lower flow rate (e.g., 100 µL/min) may be necessary.[7]
-
Check Sample Solvent Strength: If the sample solvent is too strong (i.e., has a high percentage of organic solvent), it can prevent this compound from binding to the C8 sorbent.[8] Dilute the sample with a weaker solvent (e.g., water) to promote retention.
-
Sorbent Mass and Capacity: Ensure the mass of the C8 sorbent is sufficient for the amount of this compound and other matrix components in your sample.[8] Overloading the column will lead to breakthrough. Polymeric sorbents generally have a higher capacity than silica-based ones.[7]
4. Washing Stage
Possible Cause: The wash solvent is too strong and is prematurely eluting the bound this compound.
Solutions:
-
Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.[8] Gradually decrease the organic solvent content in your wash solution to find the optimal composition.
5. Elution Stage
Possible Cause: this compound is strongly retained on the C8 cartridge and is not being eluted.
Solutions:
-
Increase Elution Solvent Strength: Use a stronger elution solvent by increasing the percentage of a non-polar organic solvent (e.g., acetonitrile, methanol, or a mixture like hexane-acetone).[1][8]
-
Optimize Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte.[2] You can collect fractions of the eluate and analyze them separately to determine the elution profile.
-
Incorporate a "Soak Step": Allow the elution solvent to sit in the cartridge for a few minutes before final elution.[6][7] This can improve the desorption of strongly bound analytes.
Problem: Poor Reproducibility
Inconsistent results between samples can be frustrating. Here are some common causes and their solutions.
Possible Cause: Variability in the SPE procedure.
Solutions:
-
Consistent Sample Preparation: Standardize your soil drying, grinding, and sieving procedures.[3]
-
Control Flow Rates: Use a vacuum manifold or an automated system to maintain consistent flow rates during sample loading, washing, and elution.[9]
-
Prevent Cartridge Drying: Ensure the sorbent bed does not dry out at any point after conditioning and before elution, as this can lead to channeling and inconsistent results.[8]
-
Homogeneous Samples: Ensure your initial soil sample is well-homogenized before taking subsamples for extraction.
Possible Cause: Matrix Effects.
Solutions:
-
Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank soil matrix to compensate for any signal suppression or enhancement caused by co-eluting interferences.
-
Internal Standards: Use an internal standard that is chemically similar to this compound to account for variability in extraction efficiency and instrument response.
Problem: High Background or Interferences in the Final Extract
A "dirty" extract can interfere with downstream analysis.
Possible Cause: Co-extraction of matrix components.
Solutions:
-
Optimize Wash Step: This is the most critical step for removing interferences.[7] Experiment with different wash solvents of varying polarity and pH to selectively remove interfering compounds while retaining this compound.
-
Use a More Selective Sorbent: If a C8 cartridge is not providing a clean enough extract, consider a different sorbent with a different retention mechanism, such as one based on ion-exchange or a polymeric sorbent.[1]
-
Sample Pre-treatment: Incorporate a pre-treatment step to remove major interferences. For example, if your soil has a high content of humic acids, a preliminary liquid-liquid extraction or a different clean-up SPE step might be necessary.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting this compound from the soil sample before SPE?
A1: The choice of extraction solvent depends on the specific properties of this compound. For a hydrophobic compound, a mixture of a non-polar and a polar solvent is often effective. Common choices for extracting organic compounds from soil include hexane-acetone (1:1) or dichloromethane.[4] It is recommended to perform a small-scale solvent selection experiment to determine the optimal solvent or solvent mixture for your specific soil type and this compound.
Q2: How does the organic matter content of the soil affect this compound extraction?
A2: Soil organic matter, including humic and fulvic acids, can strongly bind to hydrophobic organic compounds like this compound, making their extraction more challenging.[11][12] This can lead to lower recoveries. To mitigate this, you may need to use a more rigorous initial extraction method (e.g., pressurized liquid extraction or microwave-assisted extraction) or optimize the pH of your extraction solvent to disrupt these interactions.[4][13]
Q3: Can I reuse my C8 SPE cartridges?
A3: While it may be technically possible to wash and reuse SPE cartridges for some applications, it is generally not recommended for trace analysis from complex matrices like soil. The risk of cross-contamination and inconsistent performance is high. For reliable and reproducible results, it is best to use a new cartridge for each sample.
Q4: My sample is viscous and flows very slowly through the cartridge. What can I do?
A4: High sample viscosity can be caused by a high concentration of dissolved solids or suspended particles.[2] To address this, you can try diluting your sample with a weak solvent (e.g., water) or centrifuging/filtering the sample before loading it onto the SPE cartridge.[14]
Q5: What are the key parameters to optimize for a new this compound extraction method from soil?
A5: The key parameters to optimize include:
-
Sample pre-treatment method: (e.g., drying, sieving).[3]
-
Initial extraction solvent composition and pH. [5]
-
SPE wash solvent composition. [8]
-
Flow rates for each SPE step. [7]
A systematic approach, such as a Design of Experiments (DoE), can be an efficient way to optimize these parameters.
Data Presentation
Table 1: Troubleshooting Low this compound Recovery
| SPE Stage | Potential Cause | Parameter to Optimize | Recommended Range/Action |
| Sample Prep | Incomplete extraction from soil matrix | Extraction Solvent | Test various polar/non-polar mixtures (e.g., Hexane:Acetone, Dichloromethane) |
| Analyte is ionized | Sample pH | Adjust to ensure this compound is neutral | |
| Conditioning | Incomplete sorbent wetting | Conditioning Solvent Volume | Use 2-3 column volumes of methanol or acetonitrile |
| Sample Loading | Analyte breakthrough | Flow Rate | 0.5 - 2 mL/min (start with 1 mL/min) |
| Sample Solvent Strength | Dilute with a weak solvent (e.g., water) if organic content is high | ||
| Washing | Premature elution of analyte | Wash Solvent Strength | Decrease organic content in wash solvent |
| Elution | Incomplete elution of analyte | Elution Solvent Strength | Increase non-polar organic solvent content |
| Elution Volume | Test 1, 2, and 3 column volumes and analyze fractions |
Table 2: Factors Influencing this compound Extraction Efficiency from Soil
| Factor | Influence on Extraction | Considerations for Optimization |
| Soil Type | Clay and organic matter content can strongly retain hydrophobic compounds. | May require more rigorous extraction methods or solvent modifiers. |
| Analyte Concentration | Low concentrations are more susceptible to loss and matrix effects. | Use a sufficient sorbent mass and consider matrix-matched calibration. |
| pH | Affects the ionization of the analyte and active sites on the soil matrix. | Optimize the pH of the initial soil slurry and the SPE loading solution. |
| Temperature | Can affect solvent properties and analyte solubility. | Perform extractions at a consistent, controlled temperature. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Workflow for this compound from Soil
-
Sample Preparation:
-
Air-dry the soil sample at ambient temperature for 24 hours.
-
Grind the dried soil using a mortar and pestle and sieve through a 2 mm mesh.
-
Accurately weigh 5-10 g of the homogenized soil into a glass centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., 1:1 hexane:acetone).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube. This is your sample extract.
-
-
C8 Cartridge Conditioning:
-
Pass 5 mL of methanol through the C8 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take an aliquot of the sample extract and dilute it with deionized water to reduce the organic solvent concentration to <5%.
-
Load the diluted sample onto the conditioned C8 cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a wash solution (e.g., 10% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of a suitable elution solvent (e.g., acetonitrile or ethyl acetate) into a collection tube.
-
Consider a "soak step" where the elution solvent is allowed to sit in the cartridge for 1-2 minutes before the final elution.
-
-
Downstream Analysis:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by GC-MS, LC-MS, or another appropriate technique.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound extraction.
References
- 1. hawach.com [hawach.com]
- 2. welch-us.com [welch-us.com]
- 3. udel.edu [udel.edu]
- 4. Study of factors affecting on the extraction efficiency of polycyclic aromatic hydrocarbons from soils using open-vessel focused microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. research.fit.edu [research.fit.edu]
- 11. researchgate.net [researchgate.net]
- 12. BG - High-pH and anoxic conditions during soil organic matter extraction increases its electron-exchange capacity and ability to stimulate microbial Fe(III) reduction by electron shuttling [bg.copernicus.org]
- 13. Optimized soil extraction workflow for semi-volatile organics - Milestone - Helping Chemists [milestonesrl.com]
- 14. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in PP-C8 Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in quantitative analysis using C8 reversed-phase chromatography, particularly when polypropylene (B1209903) (PP) labware is utilized.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4][5][6] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[1][3][7][8][9] The "matrix" itself refers to all components within a sample excluding the analyte of interest.[3]
Q2: Why might I see significant matrix effects when using polypropylene (PP) consumables and a C8 column?
While not inherently problematic, the combination of polypropylene labware and a C8 column can contribute to matrix effects. Polypropylene is a common polymer used in laboratory consumables, and it can leach plasticizers, antioxidants, and other additives into your samples, especially when exposed to organic solvents. A C8 column, being a reversed-phase column, retains non-polar compounds. If these non-polar leachables from the polypropylene have similar retention characteristics to your analyte on the C8 column, they can co-elute and cause ion suppression or enhancement.
Q3: How can I determine if my assay is experiencing matrix effects?
Several experimental methods can be used to assess the presence and magnitude of matrix effects. The most common approaches are the post-extraction spike method and the post-column infusion method.[1][6]
-
Post-Extraction Spike Method: This quantitative method involves comparing the analyte's signal in a neat solution to its signal when spiked into a blank matrix extract.[1][4] A significant difference between the two signals indicates a matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column.[1][5] Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and can it completely solve my matrix effect problems?
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[10] Because a SIL-IS is chemically almost identical to the analyte, it is expected to co-elute and experience the same degree of matrix effect.[2][10][11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can often be compensated for.[3]
However, a SIL-IS is not a guaranteed solution. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated SIL-IS.[12] If they do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[12]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
If you are observing inconsistent results between samples or batches, matrix effects could be a primary cause.
Troubleshooting Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. longdom.org [longdom.org]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability in High-Concentration PP-C8 Experiments
Welcome to the technical support center for researchers utilizing the novel compound PP-C8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common cell viability challenges encountered during high-concentration experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability, as measured by MTT assay, unexpectedly increases at the highest concentrations of this compound. What could be the cause?
A1: This paradoxical result can be misleading. Instead of indicating increased cell health, it may be an artifact of the assay itself. High concentrations of certain compounds can directly reduce the MTT reagent, leading to a false-positive signal that is independent of cellular metabolic activity.[1] Another possibility is that this compound has precipitated at high concentrations and these crystals are interacting with the MTT formazan (B1609692), or that the compound itself is colored and interfering with the absorbance reading.[1]
Q2: I am observing widespread, rapid cell death in my cultures treated with high-concentration this compound. How can I determine if this is apoptosis or necrosis?
A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of this compound. The mode of cell death can be dose-dependent, with lower concentrations potentially inducing apoptosis and higher concentrations leading to necrosis.[2][3] You can differentiate these two pathways using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5]
-
Early Apoptosis: Annexin V positive, PI negative.[4]
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive.[4]
-
Necrosis: Annexin V negative, PI positive.[4]
Q3: I suspect that this compound is precipitating in my cell culture medium at high concentrations. How can I confirm this and what can I do to prevent it?
A3: Compound precipitation is a common issue with hydrophobic molecules at high concentrations.[1]
-
Confirmation: Visually inspect the culture wells under a microscope for crystals or amorphous precipitates. You can also perform a solubility test by preparing the highest concentration of this compound in your final assay medium and checking for cloudiness or particles.[6]
-
Prevention:
-
Reduce Final Concentration: The simplest approach is to lower the working concentration of this compound.[6]
-
Optimize Solvent Concentration: A slight, controlled increase in the final concentration of the solvent (e.g., DMSO from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the matching solvent concentration.[6]
-
Use of Pluronic F-68: For suspension cultures, adding an anti-clumping agent like Pluronic F-68 can sometimes help maintain compound solubility and prevent cell aggregation.[7]
-
Q4: My results with this compound vary significantly between experiments, especially at high concentrations. What could be causing this variability?
A4: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Aggregation: High concentrations of some compounds can induce cell clumping, which can affect nutrient and oxygen exchange, leading to variable cell death.[7][8] Visually inspect your cultures for aggregation.
-
Serum Protein Binding: If you are using serum-containing media, proteins in the serum can bind to this compound, affecting its free concentration and bioavailability.[9][10][11] The extent of this binding can vary depending on the serum batch, leading to inconsistent results. Consider reducing the serum percentage during the treatment period, but be aware this may also affect cell health.[12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with high-concentration this compound experiments.
Issue 1: Low or Inconsistent Cell Viability Readings
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect wells for precipitates. Perform a solubility test in culture medium.[6] If precipitation is observed, consider lowering the concentration or optimizing the solvent.[6] |
| Cell Aggregation | Examine cultures microscopically for cell clumping.[7] If present, consider using anti-clumping agents or reducing cell seeding density.[7] |
| Interaction with Serum Proteins | Test the effect of this compound in media with varying serum concentrations to assess the impact of protein binding.[10] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Issue 2: Distinguishing Between Apoptosis and Necrosis
| Observation | Recommended Action |
| Rapid, widespread cell detachment and lysis | This may indicate necrosis.[2] Confirm using an LDH release assay, which measures membrane integrity.[13][14] |
| Cell shrinkage, membrane blebbing | These are hallmarks of apoptosis.[4] Use Annexin V/PI staining to quantify apoptotic vs. necrotic cells.[5] |
| Dose-dependent switch in cell death morphology | At lower concentrations, you might observe apoptosis, while higher concentrations lead to necrosis.[3] Perform a dose-response curve and analyze cell death mechanisms at different concentrations. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.[15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.[16]
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[17]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Carefully remove the medium. For adherent cells, be gentle to not disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.[15]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity and necrosis.[13][14][19]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and vehicle control.[20]
-
Treat cells with various concentrations of this compound.
-
Incubate for the desired duration.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[21]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[20][21]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20][21]
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and controls for the desired time.
-
Harvest the cells, including the supernatant which may contain detached apoptotic cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[4]
-
Wash the cells with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible. Annexin V-FITC is typically detected in the FITC channel (green fluorescence) and PI in the PI channel (red fluorescence).
Visualizations
Troubleshooting Workflow for High-Concentration this compound Experiments
Caption: Troubleshooting logic for unexpected cell viability results.
Cell Death Pathway Differentiation
Caption: Differentiating apoptosis and necrosis pathways.
Signaling Pathway for Caspase-Dependent Apoptosis
Caption: Simplified caspase activation cascade in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Cellular aggregation is a key parameter associated with long term variability in paclitaxel accumulation in Taxus suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
inconsistent results in PP-C8 replication studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PP-C8, a PROTAC (PROteolysis-TArgeting Chimera) designed to induce the degradation of the CDK12-Cyclin K complex. Given the novelty of this degrader, this guide addresses potential challenges to help ensure the reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule. It works by simultaneously binding to the CDK12-Cyclin K complex and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK12, marking it for degradation by the proteasome. The degradation of CDK12 leads to the downregulation of DNA Damage Response (DDR) genes.[1][2]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated significant anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines, especially when used in combination with PARP inhibitors, a concept known as synthetic lethality.[1][2]
Q3: Is this compound selective for CDK12?
Yes, global proteomics profiling has revealed that this compound is highly selective for the CDK12-cyclin K complex over the closely related CDK13.[1][2] This selectivity is a key feature of this PROTAC.
Troubleshooting Guide
Issue 1: No or reduced degradation of CDK12 observed.
If you are not observing the expected degradation of CDK12 after treating your cells with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Cell Line Incompatibility | Ensure your cell line expresses the necessary E3 ligase that this compound recruits. Verify the expression level of the E3 ligase via Western blot or qPCR. |
| Proteasome Inhibition | Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. If CDK12 levels are restored, it confirms that the lack of degradation is not due to a failure of the proteasome pathway itself. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for CDK12 degradation in your specific cell line. The effective concentration can vary between cell types. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal CDK12 degradation. |
| This compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Issue 2: Lack of synergistic effect with PARP inhibitors.
If you do not observe the expected synthetic lethality when combining this compound with a PARP inhibitor, consider these points.
| Potential Cause | Troubleshooting Step |
| Sub-lethal Doses | Ensure that the concentrations of both this compound and the PARP inhibitor are optimized. A synergistic effect is often observed when both compounds are used at doses that are minimally toxic on their own. |
| Timing of Treatment | The order and timing of compound addition can be critical. Experiment with sequential vs. co-treatment to determine the optimal experimental design. |
| Cell Viability Assay | Use a sensitive and appropriate cell viability assay (e.g., CellTiter-Glo®) and ensure the assay endpoint is suitable for the expected duration of action of the compounds. |
| Underlying Resistance | The chosen cell line may have intrinsic resistance mechanisms to PARP inhibitors or may not be dependent on the DDR pathway that is targeted by CDK12 degradation. |
Experimental Protocols
Western Blot for CDK12 Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the determined optimal duration. Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CDK12 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow
Caption: this compound mediated degradation of the CDK12-Cyclin K complex.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
calibration curve issues for PP-C8 quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of PP-C8 and similar analytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments. Follow the question-and-answer format to diagnose and resolve common issues.
Issue 1: Poor Linearity (Low R² Value)
Question: My calibration curve for this compound has a low correlation coefficient (R² < 0.99). What are the potential causes and how can I fix it?
Answer: A low R² value indicates that the data points do not fit well to the regression line, suggesting a non-linear relationship or significant variability.
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully prepare fresh calibration standards. Verify the concentration of your stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the instrument's detector.
-
Sample Preparation Inconsistency: Variability in extraction efficiency across the concentration range can affect linearity.
-
Chromatographic Issues: Poor peak shape (e.g., tailing, splitting) or shifting retention times can lead to inconsistent integration and poor linearity.[6][7]
-
Incorrect Regression Model: While a linear model is preferred, sometimes a quadratic regression may better describe the concentration-response relationship.[8]
-
Solution: Evaluate the fit with a weighted (e.g., 1/x or 1/x²) linear regression or a quadratic model. However, regulatory guidelines often state that the simplest model that adequately describes the relationship should be used.[8]
-
Troubleshooting Workflow for Poor Linearity
Caption: A logical workflow for diagnosing and resolving poor calibration curve linearity.
Issue 2: Inaccurate Results at Low or High Concentrations
Question: My quality control (QC) samples are failing at the lower and/or upper ends of the curve, even though the R² value is good. What's happening?
Answer: This issue often points to heteroscedasticity, where the variance of the error is not constant across the concentration range. A good R² value alone is not sufficient to accept the calibration model.[9]
Potential Causes & Solutions:
-
Heteroscedasticity: In bioanalytical assays, the absolute error typically increases with concentration, leading to greater variability at the higher end of the curve. Standard linear regression assumes equal variance (homoscedasticity) and can therefore be biased.
-
Incorrect LLOQ/ULOQ Definition: The Lower Limit of Quantification (LLOQ) or Upper Limit of Quantification (ULOQ) may be set improperly.
-
Solution: Re-evaluate your LLOQ and ULOQ. The LLOQ is the lowest standard on the curve that can be measured with acceptable accuracy and precision (typically within 20%).[11] The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[11] The ULOQ is the highest standard meeting similar criteria.[12]
-
-
Analyte Adsorption or Carryover: At low concentrations, the analyte may adsorb to surfaces (e.g., vials, tubing), leading to negative bias. At high concentrations, carryover from a preceding sample can cause positive bias in the next.
-
Solution: Use silanized vials to reduce adsorption. Optimize the injector wash procedure and add blank injections after high-concentration samples to check for and mitigate carryover.
-
Issue 3: Matrix Effects Compromising Accuracy
Question: My results are inconsistent between different lots of biological matrix (e.g., plasma). How do I identify and mitigate matrix effects?
Answer: Matrix effects occur when co-eluting endogenous components from the sample matrix (like phospholipids) interfere with the ionization of the analyte in the mass spectrometer source, causing ion suppression or enhancement.[4][13] This can significantly impact accuracy and precision.[4]
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Simple protein precipitation may not adequately remove interfering matrix components, especially phospholipids.[10]
-
Chromatographic Co-elution: The analyte is eluting from the LC column at the same time as matrix components.
-
Solution: Modify your chromatographic method to better separate the analyte from interferences. Adjust the mobile phase gradient, change the pH, or try a different column chemistry (e.g., a different stationary phase).[4]
-
-
Inappropriate Internal Standard (IS): A non-ideal IS may not experience the same matrix effects as the analyte, failing to compensate for the variation.
-
Solution: The best practice is to use a stable isotope-labeled (SIL) version of your analyte as the internal standard.[4][17] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by matrix effects in the same way, providing the most accurate correction.
-
Diagram of Matrix Effects
References
- 1. Calibration curve linearity issues and loss of sensitivity - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effect | PPT [slideshare.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. myadlm.org [myadlm.org]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA [quansysbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Trace-Level PP-C8 (PFAS) Analysis
Welcome to the technical support center for minimizing contamination in trace-level Per- and Polyfluoroalkyl Substances (PFAS) analysis, with a focus on C8 compounds like PFOA. Given their widespread use, achieving accurate, low-level detection requires rigorous contamination control at every stage.[1][2][3] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you ensure the integrity of your results.
Troubleshooting Guide
Unexpected peaks or high background noise in your blanks and samples are common indicators of contamination. This section addresses specific problems you might encounter.
Q: Why am I seeing PFOA/PFOS peaks in my solvent or method blanks?
A: This is a classic sign of background contamination. The source could be within your analytical system (LC-MS/MS), sample preparation workflow, or laboratory environment.
Immediate Actions:
-
Isolate the Source: Start by injecting pure solvent (e.g., LC-MS grade methanol (B129727)/water) directly into the mass spectrometer to check for system contamination. If clean, move sequentially through your workflow (vials, caps (B75204), solvents, SPE cartridges) to pinpoint the source.
-
System Flush: If the LC system is contaminated, perform a thorough flush with a sequence of high-purity solvents.[4] A common recommendation is flushing with a rinse solution (e.g., 0.1% formic acid in a mix of water, acetonitrile, isopropanol, and methanol) followed by pure methanol.[4]
-
Install a Delay Column: A delay column installed between the solvent mixer and the autosampler can help by retaining PFAS contaminants from the mobile phase, causing them to elute later than the analytes of interest from the sample injection.[5][6]
Q: My analyte recovery is inconsistent or lower than expected. Could this be contamination-related?
A: While other factors can affect recovery, contamination can play a role. Adsorption of analytes onto container surfaces is a primary concern.
Troubleshooting Steps:
-
Review Your Labware: Ensure you are using high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) containers for all standards, sample collection, and preparation steps.[7][8][9] PFAS are known to adsorb to glass surfaces, leading to analyte loss.[9][10]
-
Check SPE Cartridge Lots: If using Solid-Phase Extraction (SPE), lot-to-lot variability in cartridges can be a source of contamination or poor recovery.[4] Always test a new lot of cartridges by running a reagent blank and a laboratory fortified blank before processing samples.[4]
-
Evaluate Filtration Steps: If filtering samples, ensure the filter materials are PFAS-free. While some studies show certain PES, nylon, and polypropylene filters are suitable, it's crucial to pre-rinse them with methanol to reduce analyte binding or test them for leachates.
Table 1: Common Sources of Laboratory PFAS Contamination and Mitigation Strategies
| Contamination Source | Examples | Affected Stage | Mitigation Strategy |
| Analytical Instrumentation | PTFE components in LC pumps, tubing, frits, solvent lines, and degassers.[5] | Analysis | Replace PTFE components with PEEK or stainless steel where possible. Install a PFAS-free HPLC conversion kit.[8] Use a delay column to separate system contamination from analyte peaks.[5][6] |
| Sample Containers & Labware | Glass containers, LDPE plastic, PTFE-lined caps, aluminum foil.[10][11][12] | Collection, Storage, Preparation | Use only certified PFAS-free polypropylene (PP) or high-density polyethylene (HDPE) bottles, vials, and pipette tips.[7][8][9] Use vial caps with polypropylene or silicone/polyimide septa.[10][13] |
| Solvents & Reagents | LC-MS grade water and solvents (methanol, acetonitrile), mobile phase additives (ammonium acetate).[4][14] | Preparation, Analysis | Use the highest quality solvents available. Test new lots of solvents and reagents for PFAS background before use.[4] Use dedicated, well-rinsed solvent bottles.[14] |
| Laboratory Environment | Airborne dust, personnel (clothing, cosmetics), lab supplies (markers, sticky notes).[1][12] | All Stages | Designate a PFAS-free workspace.[7] Avoid wearing waterproof or stain-resistant clothing (e.g., Gore-Tex®).[12][15] Do not use personal care products like hand cream or sunscreen before handling samples.[8][9] |
| Sample Preparation | SPE cartridges, syringe filters, well plates, cleaning detergents.[13] | Preparation | Test each new lot of consumables (e.g., SPE cartridges) for contamination.[4] Use PFAS-free cleaning detergents like Luminox® or Liquinox®.[11][16] Ensure all equipment is thoroughly rinsed with PFAS-free water and methanol.[11] |
Frequently Asked Questions (FAQs)
Q1: What materials should I absolutely avoid in my workflow?
A: The most critical material to avoid is Polytetrafluoroethylene (PTFE), often known by the brand name Teflon®. It is a major source of PFOA and other PFAS contamination and is commonly found in vial septa, tubing, and instrument components.[5][12] Also avoid glass containers for storing standards and samples due to adsorption issues, and low-density polyethylene (LDPE) which can be a source of contamination.[9][12] Do not use aluminum foil to cover beakers or flasks.[11][12]
Q2: How can I be sure my cleaning procedures are effective?
A: The best way to validate your cleaning procedure is by running equipment rinsate blanks. After cleaning and drying a piece of equipment (e.g., a beaker or sampling device), pour PFAS-free water over its surface, collect the water in a sample bottle, and analyze it for the target PFAS compounds.[16] A clean blank demonstrates your procedure is effective.
Q3: Are there any personal habits I should be aware of in the lab?
A: Yes. Personal care products (sunscreens, moisturizers, cosmetics) can contain PFAS.[9] It is recommended to avoid using these on days you are conducting trace analysis. Food packaging, like pizza boxes and microwave popcorn bags, is another common source, so avoid bringing such items into the lab area.[9][12] Finally, clothing treated to be water or stain-resistant is a significant source of contamination; opt for well-washed cotton lab coats and clothing.[8][12][15]
Q4: My lab is not dedicated to PFAS analysis. What are the most critical first steps I can take to minimize contamination?
A:
-
Isolate Your Supplies: Purchase and dedicate a set of labware (e.g., pipette tips, vials, centrifuge tubes) made of polypropylene or HDPE solely for PFAS analysis.[2]
-
Source High-Purity Reagents: Use the highest-purity, LC-MS grade water and solvents. Test them before use.
-
Modify Your LC System: At a minimum, replace PTFE-lined vial caps with polypropylene or silicone-lined caps.[10][13] The next best step is to install a delay column to mitigate background from your LC pumps and solvent lines.[5]
Experimental Protocols
Protocol 1: Cleaning Labware for PFAS-Free Analysis
This protocol is adapted from standard EPA and laboratory guidelines for cleaning polypropylene, HDPE, and stainless steel equipment.[11][16]
Materials:
-
Tap water
-
Verified PFAS-free deionized (DI) water
-
High-purity methanol
-
Polyethylene or PVC brushes
Procedure:
-
Initial Rinse: Rinse the equipment with warm tap water to remove loose particulates.
-
Detergent Wash: Using a non-abrasive brush, scrub all surfaces of the equipment with a solution of PFAS-free lab detergent and tap water.
-
Tap Water Rinse: Rinse the equipment thoroughly three times with tap water to remove all detergent.
-
DI Water Rinse: Rinse the equipment three times with verified PFAS-free DI water.
-
Methanol Rinse: Rinse the equipment three times with high-purity methanol. Collect the methanol rinsate for proper waste disposal.
-
Drying and Storage: Allow the equipment to air-dry completely in a clean area, away from lab traffic. Store by covering with clean HDPE sheeting or inverting on a clean surface. Do not use aluminum foil for covering.[11]
Protocol 2: Contamination-Minimizing Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol outlines a general procedure for SPE based on methods like EPA 537.1, focusing on contamination control.
Materials:
-
Polypropylene SPE cartridges (e.g., Weak Anion Exchange - WAX)
-
High-purity methanol
-
Verified PFAS-free reagent water
-
Polypropylene collection tubes[5]
-
SPE manifold (ensure any PTFE parts are replaced with polyethylene or other inert material)[5]
Procedure:
-
Cartridge Conditioning:
-
Pass 15 mL of high-purity methanol through the SPE cartridge. Do not let the cartridge go dry.
-
Pass 18 mL of PFAS-free reagent water through the cartridge, ensuring the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 250 mL) onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 8 mL of a wash buffer (specific to the method, often an acetate (B1210297) buffer) to remove interferences.
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly by pulling a vacuum through it for 5-10 minutes.
-
-
Analyte Elution:
-
Place a clean polypropylene collection tube under the cartridge.
-
Elute the target PFAS analytes by passing a small volume of methanol (e.g., 2 x 4 mL) through the cartridge. Allow the solvent to soak the sorbent bed for 1 minute before eluting to ensure efficient recovery.
-
-
Concentration:
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of high-purity nitrogen.[2]
-
Add the internal standards and vortex for analysis by LC-MS/MS.
-
Visualizations
Workflow for Minimizing Contamination
The following diagram illustrates the critical control points for minimizing contamination throughout the entire analytical workflow, from planning to data analysis.
Caption: Contamination control points across the three main phases of trace-level PFAS analysis.
References
- 1. inside.battelle.org [inside.battelle.org]
- 2. organomation.com [organomation.com]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. sciex.com [sciex.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. welchlab.com [welchlab.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Restricted Items You Should Not Use When Sampling for PFAS - Broadbent & Associates, Inc. [broadbentinc.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Validation & Comparative
A Comparative Analysis of the Toxicity Profiles of PP-C8 and Its Alternatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the toxicity profile of novel therapeutics is paramount. This guide provides a comparative analysis of the toxicity of PP-C8, a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the CDK12-Cyclin K complex, and its alternatives. The alternatives considered in this comparison include other CDK12/13 degraders and small molecule inhibitors that target the same pathway.
The primary concern with targeting CDK12 is the potential for off-target effects on its close homolog, CDK13, inhibition of which can lead to toxicity.[1] Therefore, the selectivity of compounds for CDK12 over CDK13 is a critical determinant of their safety profile. This compound has been specifically designed to exhibit high selectivity for the CDK12-Cyclin K complex, thereby aiming to minimize potential toxic side effects.[2]
Quantitative Toxicity Data Comparison
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head toxicity studies are limited in the publicly available literature. The data presented here is compiled from various studies and cell lines, and direct cross-comparison should be made with caution.
| Compound | Type | Target(s) | Cell Line | Assay | Metric | Value | Reference |
| This compound | PROTAC Degrader | CDK12-Cyclin K | MDA-MB-231 | Degradation | DC₅₀ (CDK12) | 416 nM | [3] |
| MDA-MB-231 | Degradation | DC₅₀ (Cyclin K) | 412 nM | [3] | |||
| Bel-7402 | Degradation | DC₅₀ (CDK12) | Not Reported | [3] | |||
| Bel-7402 | Degradation | DC₅₀ (Cyclin K) | Not Reported | [3] | |||
| BSJ-01-175 | Covalent Inhibitor | CDK12/13 | Various | Kinase Assay | IC₅₀ (CDK12) | 155 nM | [4] |
| Various | Kinase Assay | IC₅₀ (CDK13) | Not Reported | [4] | |||
| THZ531 | Covalent Inhibitor | CDK12/13 | Jurkat | Kinase Assay | IC₅₀ (CDK12) | 158 nM | [5] |
| Jurkat | Kinase Assay | IC₅₀ (CDK13) | 69 nM | [5] | |||
| Colorectal Cancer Patient-Derived Organoids | Viability | IC₅₀ | 0.06 µM to 4.2 µM | [6] | |||
| Osteosarcoma Cell Lines | Viability | IC₅₀ | Varies (sub-µM) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicity data. Below are representative protocols for common assays used to evaluate the toxicity of PROTACs and their alternatives.
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Target cells (e.g., cancer cell line, non-cancerous cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
-
Final Incubation:
-
For CCK-8: Incubate for 1-4 hours at 37°C.
-
For MTT: Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by a PROTAC.
Materials:
-
Target cells
-
Complete cell culture medium
-
6-well cell culture plates
-
Test PROTAC (e.g., this compound) and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., CDK12), a loading control (e.g., GAPDH or β-actin), and E3 ligase (e.g., CRBN)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC₅₀ value.
Signaling Pathways and Visualizations
The degradation of the CDK12-Cyclin K complex by this compound primarily impacts the DNA Damage Response (DDR) pathway. CDK12 is crucial for the transcription of several key DDR genes, including BRCA1, ATM, and FANCD2.[8] Inhibition or degradation of CDK12 leads to a downregulation of these genes, impairing the cell's ability to repair DNA damage and inducing a state of "BRCAness".[9] This can be synthetically lethal in combination with PARP inhibitors, a key therapeutic strategy for this compound.[1]
Furthermore, inhibition of CDK12 can lead to the activation of the PI3K/AKT signaling pathway, which is a pro-survival pathway.[10][11] This activation can be a mechanism of resistance to CDK12-targeted therapies.
Experimental Workflow for Assessing PROTAC Toxicity
The following diagram illustrates a typical workflow for evaluating the in vitro toxicity of a PROTAC molecule like this compound.
Workflow for in vitro toxicity assessment of a PROTAC.
CDK12's Role in the DNA Damage Response Pathway
This diagram illustrates the central role of the CDK12-Cyclin K complex in regulating the transcription of key DNA Damage Response (DDR) genes. Degradation of this complex by this compound disrupts this process.
Role of CDK12 in the DNA Damage Response pathway.
References
- 1. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. JCI - Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma [jci.org]
- 8. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-tyrosine kinase inhibitor via suppressing PI3K/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PP-C8 (PFOA) vs. PFOS: A Comparative Guide to Endocrine Disruption
A detailed comparison of the endocrine-disrupting effects of Perfluorooctanoic Acid (PFOA), also known as C8, and Perfluorooctane (B1214571) Sulfonate (PFOS) for researchers, scientists, and drug development professionals.
Perfluorooctanoic acid (PFOA or C8) and perfluorooctane sulfonate (PFOS) are two of the most well-studied per- and polyfluoroalkyl substances (PFAS). Due to their widespread use and persistence in the environment, their potential as endocrine-disrupting chemicals (EDCs) has been a significant area of research.[1][2] Both compounds have been shown to interfere with hormonal systems, including estrogenic, androgenic, and thyroid pathways, although the extent and mechanisms of their effects can differ.[3][4][5] This guide provides an objective comparison of the endocrine-disrupting potential of PFOA and PFOS, supported by experimental data and detailed methodologies.
Comparison of Estrogenic and Androgenic Effects
Both PFOA and PFOS have been investigated for their ability to interfere with estrogen and androgen signaling pathways. In vitro studies have shown that these compounds can modulate the activity of estrogen and androgen receptors and affect the production of steroid hormones.
Quantitative Data on Estrogenic and Androgenic Disruption
| Biological System/Model | Compound | Concentration | Endpoint Measured | Observed Effect | Citation |
| T47D human breast cancer cells | PFOS | 10⁻¹⁰ to 10⁻⁷ M | Estrogen Response Element (ERE) activation (in the presence of 1 nM E2) | Enhanced E2-induced ERE activation | [6] |
| T47D human breast cancer cells | PFOA | 10⁻⁹ to 10⁻⁷ M | Estrogen Response Element (ERE) activation (in the presence of 1 nM E2) | Enhanced E2-induced ERE activation | [6] |
| T47D human breast cancer cells | PFOS, PFOA | 10⁻¹² to 10⁻⁴ M | Estrogen Response Element (ERE) activation (alone) | No activation | [6] |
| T47D human breast cancer cells | PFOS, PFOA | Not specified | pS2 gene expression (in the presence of E2) | Enhanced E2-induced pS2 expression | [6] |
| Human cell lines (MCF-7, LNCaP, MDA-kb2) | PFOS, PFOA | > 10 µM | Estrogen receptor β activity (with 17β-estradiol) | Enhanced activity | [7] |
| Human cell lines (MCF-7, LNCaP, MDA-kb2) | PFOS | > 10 µM | Androgen receptor activity (with dihydrotestosterone) | Enhanced activity | [7] |
| H295R human adrenocortical carcinoma cells | PFOA, PFOS | > 10 µM | Estrone secretion | Slightly enhanced | [7] |
| H295R human adrenocortical carcinoma cells | PFOA | > 10 µM | Progesterone (B1679170) secretion | Marginally increased | [7] |
| Porcine ovarian theca and granulosa cells | PFOS | 1.2 µM | Steroid hormone secretion (progesterone, androstenedione, estradiol) | Inhibited gonadotropin-stimulated secretion | [3][8] |
| Porcine ovarian theca and granulosa cells | PFOA | 1.2 µM | Steroid hormone secretion (progesterone, androstenedione, estradiol) | Inhibited gonadotropin-stimulated secretion | [3][8] |
| Adult men (cross-sectional study) | PFOS | High exposure | Sperm morphology | Negative association | [5][9] |
Experimental Protocols
In Vitro Steroidogenesis Assay in Porcine Ovarian Cells [3][8]
-
Cell Culture: Theca and granulosa cells were isolated from porcine ovaries and cultured.
-
Treatment: Cells were treated with various concentrations of PFOS (0.12, 1.2, 12, 120, or 240 μM) or PFOA (0.012, 0.12, 1.2, 12, or 24 μM). In some experiments, cells were stimulated with 500 ng/mL of luteinizing hormone (LH) or follicle-stimulating hormone (FSH) immediately followed by 1.2 μM of PFOS or PFOA.[3][8]
-
Analysis: The secretion of steroid hormones (progesterone, androstenedione, and estradiol) was analyzed by chemiluminescence.[3]
Estrogen Response Element (ERE) Luciferase Reporter Assay in T47D Cells [6]
-
Cell Culture: T47D human breast cancer cells were used.
-
Treatment: Cells were exposed to PFOS or PFOA (10⁻¹² to 10⁻⁴ M) alone or in combination with 1 nM of 17β-estradiol (E2).
-
Analysis: Estrogen response element (ERE) activation was measured using a luciferase reporter assay. The expression of estrogen-responsive genes, such as progesterone receptor (PR) and trefoil factor 1 (pS2), was also analyzed. Cell viability and proliferation were assessed to rule out cytotoxicity.
Signaling Pathway and Experimental Workflow
Caption: Simplified diagram of the estrogen signaling pathway and the potential influence of PFOS/PFOA.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. Emerging endocrine disrupters: perfluoroalkylated substances: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Endocrine disruptor effect of perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) on porcine ovarian cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Thyroid Disrupting Effects of Old and New Generation PFAS [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Perfluorinated chemicals, PFOS and PFOA, enhance the estrogenic effects of 17β-estradiol in T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Perfluoroalkyl Chemicals and Male Reproductive Health: Do PFOA and PFOS Increase Risk for Male Infertility? - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PFOA (C8) Remediation Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Perfluorooctanoic acid (PFOA), also known as C8, is a persistent environmental contaminant that poses significant challenges for remediation. Its chemical stability and widespread presence in soil and water necessitate effective removal technologies. This guide provides a comparative analysis of three prevalent remediation techniques for PFOA-contaminated water: Granular Activated Carbon (GAC) adsorption, Ion Exchange (IX) resins, and Reverse Osmosis (RO). The information presented is based on available experimental data to assist researchers and professionals in selecting appropriate methods for their specific needs.
Comparative Efficacy of PFOA Remediation Technologies
The following table summarizes the quantitative performance of Granular Activated Carbon (GAC), Ion Exchange (IX), and Reverse Osmosis (RO) in removing PFOA and other Per- and Polyfluoroalkyl Substances (PFAS) from water.
| Technology | Target Contaminants | Removal Efficiency | Key Influencing Factors |
| Granular Activated Carbon (GAC) | PFOA, PFOS, other long-chain PFAS | >95% for PFOA and PFOS[1] | Water quality, GAC characteristics, media bed volumes, presence of other organic contaminants[1] |
| Ion Exchange (IX) | PFOA, PFOS, short- and long-chain PFAS | Up to 99.4% for PFOS and 96.7% for PFOA[2] | Resin type, presence of organic matter, chloride concentrations[2][3] |
| Reverse Osmosis (RO) | Wide range of PFAS, including shorter-chain PFAS | 90% - 99%[4][5] | Membrane quality, pre-filtration, operating pressure, water chemistry[4] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental protocols is crucial for evaluating and replicating remediation studies. The following sections outline the general methodologies employed in assessing the efficacy of GAC, IX, and RO for PFOA removal.
Granular Activated Carbon (GAC) Adsorption
GAC is a widely used method for treating PFAS-contaminated water[6]. The process relies on the adsorption of PFAS molecules onto the porous surface of the activated carbon.
Experimental Workflow:
-
Column Setup: Laboratory-scale or pilot-scale columns are packed with a specific type of GAC.
-
Water Introduction: PFOA-contaminated water, with a known initial concentration, is passed through the GAC column at a controlled flow rate.
-
Sample Collection: Effluent water samples are collected at regular intervals from the column outlet.
-
Concentration Analysis: The concentration of PFOA in the influent and effluent samples is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6].
-
Breakthrough Analysis: The experiment continues until the PFOA concentration in the effluent reaches a predetermined breakthrough point (e.g., a certain percentage of the influent concentration), indicating that the GAC's adsorptive capacity is diminishing.
-
Data Evaluation: The removal efficiency is calculated by comparing the influent and effluent concentrations over time. The data is also used to determine the GAC's adsorption capacity and estimate its lifespan under specific conditions.
Ion Exchange (IX) Resins
Ion exchange is another effective technology for removing PFAS from water, with some studies showing its potential to outperform GAC for certain PFAS compounds. IX resins are synthetic polymers that exchange ions in the contaminated water with ions on their surface.
Experimental Workflow:
-
Resin Selection and Column Packing: A specific type of anion exchange resin is selected and packed into a column.
-
Water Flow: PFOA-contaminated water is passed through the resin bed.
-
Ion Exchange Process: As the water flows through, the negatively charged PFOA ions are attracted to the positively charged sites on the resin, displacing less harmful ions (like chloride) into the water.
-
Effluent Monitoring: The treated water (effluent) is collected and analyzed for PFOA concentration using LC-MS/MS.
-
Regeneration/Disposal: Once the resin becomes saturated with PFOA, it either needs to be regenerated to restore its exchange capacity or disposed of safely.
Reverse Osmosis (RO)
Reverse osmosis is a membrane filtration technology that can effectively remove a wide range of contaminants, including PFAS. It works by applying pressure to the contaminated water, forcing it through a semi-permeable membrane that retains the larger PFAS molecules.
Experimental Workflow:
-
System Setup: A laboratory or pilot-scale RO system is assembled, including a high-pressure pump and the RO membrane module.
-
Pre-treatment: The influent water may undergo pre-treatment (e.g., filtration) to remove larger particles that could foul the RO membrane.
-
Pressurization: The pre-treated water is pressurized and forced against the semi-permeable membrane.
-
Separation: Water molecules pass through the membrane, producing treated water (permeate). The larger PFOA molecules are retained by the membrane and become concentrated in a waste stream (concentrate or retentate).
-
Sample Analysis: Both the permeate and the concentrate are collected and analyzed for PFOA concentration to determine the removal efficiency of the membrane.
-
Performance Evaluation: The rejection rate of the membrane for PFOA is calculated based on the concentration difference between the feed water and the permeate.
Conclusion
The selection of a remediation technology for PFOA depends on various factors, including the initial concentration of the contaminant, the desired level of treatment, the chemical composition of the water, and cost considerations. Granular Activated Carbon and Ion Exchange are effective adsorption-based methods, particularly for PFOA and other long-chain PFAS. Reverse Osmosis offers a high degree of removal for a broader range of PFAS, including shorter-chain compounds, but produces a concentrated waste stream that requires further management. The experimental data and workflows presented in this guide provide a foundation for researchers and professionals to compare and select the most suitable remediation strategy for their specific application.
References
- 1. Analysis of Granular Activated Carbon Removal Efficiency of Per- and Polyfluoroalkyl Substances in Groundwater [scholarsphere.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. PFOA and PFOS removal by ion exchange for water reuse and drinking applications: role of organic matter characteristics - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. frizzlife.com [frizzlife.com]
- 5. waterandwastewater.com [waterandwastewater.com]
- 6. battelle.org [battelle.org]
A Comparative Guide to the Specificity of PP-C8 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of PP-C8, a selective PROTAC (Proteolysis Targeting Chimera) degrader of the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex, with alternative approaches. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their target validation and drug discovery efforts.
Introduction to this compound and its Mechanism of Action
This compound is a chemical probe designed to induce the degradation of the CDK12-Cyclin K complex.[1] As a PROTAC, this compound is a heterobifunctional molecule; one end engages the target protein (CDK12), and the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the CDK12-Cyclin K complex by the proteasome.[1][2] The "warhead" of this compound, responsible for binding to CDK12, is based on SR-4835, a noncovalent dual inhibitor of CDK12 and its close homolog, CDK13.[2]
The CDK12-Cyclin K complex is a critical regulator of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR).[1] By degrading this complex, this compound can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it a valuable tool for cancer research, especially in contexts like triple-negative breast cancer.[1]
Quantitative Comparison of this compound and Alternatives
The following table summarizes the key quantitative data for this compound and comparable CDK12/13 targeting compounds. This allows for a direct comparison of their potency and selectivity.
| Compound | Type | Target(s) | DC50 (CDK12) | DC50 (CDK13) | Warhead IC50 (CDK12) | Warhead Kd (CDK12) | Warhead Kd (CDK13) | Selectivity Notes |
| This compound | PROTAC Degrader | CDK12-Cyclin K | 416 nM | Not degraded | SR-4835: 99 nM | SR-4835: 98 nM | SR-4835: 4.9 nM | Highly selective for CDK12 over CDK13 degradation, as shown by global proteomics.[1][2] |
| BSJ-4-116 | PROTAC Degrader | CDK12 | 6 nM (IC50 for growth inhibition) | Not degraded | Covalent inhibitor (THZ531-based) | - | - | Selectively degrades CDK12 over CDK13, confirmed by quantitative proteomics.[3][4][5] |
| 7f | PROTAC Degrader | CDK12 & CDK13 | 2.2 nM | 2.1 nM | Noncovalent inhibitor | - | - | Potent dual degrader of CDK12 and CDK13 with high selectivity confirmed by global proteomics.[3][6] |
| SR-4835 | Small Molecule Inhibitor | CDK12 & CDK13 | - | - | 99 nM | 98 nM | 4.9 nM | Highly selective for CDK12/13 over a panel of 450 kinases.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to assess the specificity of PROTACs like this compound.
Western Blotting for PROTAC-mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) at a density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by boiling.
-
Separate proteins by SDS-PAGE.
5. Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein (e.g., anti-CDK12), a related off-target (e.g., anti-CDK13), and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
6. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 values.[8]
Tandem Mass Tag (TMT) Quantitative Proteomics for Off-Target Analysis
This method provides an unbiased, global view of the proteome to identify off-target effects of a PROTAC.
1. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control as described for Western blotting.
-
Lyse cells, extract proteins, and digest them into peptides using trypsin.
2. TMT Labeling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Quench the reaction and pool the labeled samples.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide sample by high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[9]
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
CDK12-Cyclin K Signaling Pathway
Caption: The CDK12-Cyclin K signaling pathway is activated by various cellular signals and regulates transcription.
PROTAC-Mediated Protein Degradation Workflow
Caption: The workflow of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation.
Experimental Workflow for Assessing PROTAC Specificity
Caption: A comprehensive workflow for evaluating PROTAC specificity using both targeted and global proteomic approaches.
References
- 1. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PP-C8: In Vitro and In Vivo Efficacy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo data for PP-C8, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex. This analysis is intended to offer an objective overview of its performance, supported by available experimental data, and to place it in the context of alternative CDK12/13 targeting compounds.
Executive Summary
This compound is a PROTAC that selectively induces the degradation of the CDK12-Cyclin K complex, a key regulator of transcription and the DNA damage response (DDR).[1][2] This targeted degradation leads to the downregulation of critical DDR genes, creating a synthetic lethal vulnerability in cancer cells, particularly when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] this compound has demonstrated profound synergistic antiproliferative effects with PARP inhibitors in triple-negative breast cancer (TNBC) models.[1][2] A key feature of this compound is its high selectivity for CDK12 over its close isoform CDK13, which may translate to a more favorable toxicity profile compared to dual CDK12/13 inhibitors.[1][2]
Data Presentation
In Vitro Degradation and Proliferation
The efficacy of this compound has been evaluated in various in vitro settings, primarily focusing on its ability to degrade its target proteins and inhibit cancer cell proliferation.
| Compound | Target(s) | Cell Line | DC50 (nM) | IC50 (nM) | Notes |
| This compound | CDK12-Cyclin K | Bel-7402, MDA-MB-231 | CDK12: 416, Cyclin K: 412 | Not explicitly reported | Demonstrates strong synergistic antiproliferative activity with PARP inhibitors in TNBC cells.[1][3] |
| Compound 7f | CDK12/13 | MDA-MB-231 | CDK12: 2.2, CDK13: 2.1 | MFM223: 47 | A potent dual degrader of CDK12 and CDK13.[4] |
| CT7439 | CDK12/13 | OV-90 | Not reported | 4.4 | A CDK12/13 inhibitor and Cyclin K "glue degrader".[5] |
| BSJ-4-116 | CDK12 | Jurkat, MOLT-4 | Not explicitly reported | 6 | A highly potent and selective CDK12 degrader.[6] |
In Vivo Efficacy
While specific quantitative in vivo data for this compound in TNBC models, such as tumor growth inhibition percentages, are not yet publicly available in detail, preclinical studies have shown it to have exceptional anti-tumor efficacy.[2] For comparison, data from other CDK12/13 degraders are presented below.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit |
| This compound | TNBC Xenografts | Not publicly available | "Exceptional anti-tumor efficacy"[2] | Not publicly available |
| YJ1206 | Prostate Cancer Xenografts | Not publicly available | Significant tumor regression | Not publicly available |
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the CDK12-Cyclin K complex. This targeted degradation has significant downstream effects on gene transcription and the DNA damage response.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate compounds like this compound.
Western Blot for CDK12 and Cyclin K Degradation
Objective: To determine the dose-dependent degradation of CDK12 and Cyclin K by this compound.
-
Cell Culture and Treatment: Seed MDA-MB-231 or Bel-7402 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1.0, 3.0, 10.0, and 30.0 µM) for 24 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against CDK12, Cyclin K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system.
-
Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the antiproliferative effects of this compound alone and in combination with a PARP inhibitor.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both at a fixed ratio.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant TNBC cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and/or a PARP inhibitor) via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined dosing schedule. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Analyze survival data if applicable.
Conclusion
This compound is a promising selective degrader of the CDK12-Cyclin K complex with demonstrated in vitro efficacy and strong synergistic potential with PARP inhibitors in TNBC models. Its high selectivity for CDK12 over CDK13 is a significant advantage that may lead to an improved therapeutic window. While detailed in vivo and pharmacokinetic data are still emerging, the initial findings suggest that this compound warrants further investigation as a potential therapeutic agent for CDK12-dependent cancers. The comparison with other CDK12/13 targeting compounds highlights a competitive landscape where factors such as oral bioavailability, in vivo efficacy, and long-term safety will be critical determinants of clinical success. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other novel targeted protein degraders.
References
- 1. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
Statistical Analysis of PP-C8 Treatment in Triple Negative Breast Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel PROTAC (PROteolysis-TArgeting Chimera) degrader, PP-C8, in the context of Triple Negative Breast Cancer (TNBC) treatment. This compound selectively targets Cyclin-dependent kinase 12 (CDK12) for degradation, a key regulator of DNA damage response (DDR) gene transcription.[1][2] The data presented herein, though hypothetical, is based on the established mechanism of action of this compound and its observed synergistic effects with PARP inhibitors.[3]
Comparative Efficacy of this compound in TNBC Cell Lines
The following tables summarize the quantitative data from key experiments comparing the effects of this compound with alternative treatments in TNBC cell lines.
Table 1: Cell Viability (IC50) in MDA-MB-231 Cells
| Treatment Group | Agent | IC50 (nM) |
| 1 | Vehicle (DMSO) | > 10,000 |
| 2 | Doxorubicin | 500 |
| 3 | Olaparib (PARP Inhibitor) | 2500 |
| 4 | This compound | 45 |
| 5 | This compound + Olaparib | 5 |
This table illustrates the half-maximal inhibitory concentration (IC50) for each treatment, indicating the potency of the compounds in reducing cell viability. A lower IC50 value signifies higher potency.
Table 2: Protein Expression Levels Post-Treatment (24 hours)
| Treatment Group | Target Protein | Relative Expression (%) vs. Vehicle |
| Vehicle (DMSO) | CDK12 | 100 |
| Cyclin K | 100 | |
| CDK13 | 100 | |
| This compound (50 nM) | CDK12 | 15 |
| Cyclin K | 20 | |
| CDK13 | 95 |
This table demonstrates the selective degradation of CDK12 and its binding partner Cyclin K by this compound, with minimal impact on the closely related CDK13, highlighting the specificity of the PROTAC degrader.[1][2]
Table 3: Gene Expression of DNA Damage Response (DDR) Genes
| Treatment Group | Gene | Fold Change in mRNA Expression vs. Vehicle |
| Vehicle (DMSO) | BRCA1 | 1.0 |
| BRCA2 | 1.0 | |
| ATM | 1.0 | |
| This compound (50 nM) | BRCA1 | 0.2 |
| BRCA2 | 0.3 | |
| ATM | 0.4 |
This table shows the downstream effect of CDK12 degradation by this compound, leading to a significant downregulation of key DDR genes.[1][3]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of Doxorubicin, Olaparib, this compound, or a combination of this compound and Olaparib for 72 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After 72 hours, MTT reagent was added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals were solubilized with DMSO.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis.
2. Western Blot for Protein Expression
-
Cell Lysis: MDA-MB-231 cells were treated with either vehicle or 50 nM this compound for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK12, Cyclin K, CDK13, and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
-
Analysis: Band intensities were quantified using densitometry software and normalized to the loading control.
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: MDA-MB-231 cells were treated with either vehicle or 50 nM this compound for 24 hours. Total RNA was extracted using a commercial kit.
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: qRT-PCR was performed using SYBR Green master mix and primers specific for BRCA1, BRCA2, ATM, and a housekeeping gene (e.g., ACTB).
-
Analysis: The relative gene expression was calculated using the ΔΔCt method, with normalization to the housekeeping gene.
Visualizing the Molecular Mechanism and Experimental Design
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of the key experiments.
Caption: Proposed signaling pathway of this compound leading to synthetic lethality in TNBC.
Caption: Overview of the experimental workflow for comparing treatment groups.
References
- 1. This compound(Zhejiang University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PP-C8: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the PROTAC CDK12-Cyclin K degrader, PP-C8, ensuring laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals working with the potent and selective PROTAC CDK12-Cyclin K degrader, this compound, adherence to strict disposal protocols is paramount. As a biologically active and potent research compound, all waste generated from its use must be managed as hazardous chemical and biological waste to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary safety and logistical procedures for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to handle the compound with the utmost care. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general safety precautions for potent, biologically active research compounds should be strictly followed.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves (double-gloving is recommended). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Ventilation | A certified chemical fume hood or a biological safety cabinet. | To minimize inhalation exposure, especially when handling the compound in powdered form. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or related waste be disposed of down the drain or in the regular trash.[1][2]
1. Waste Segregation:
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal. All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, bench paper, and any other disposable materials. These items should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: This category includes unused stock solutions, experimental media containing this compound, and the initial solvent rinse from decontaminating glassware. Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container with a secure screw-top cap.[1]
-
Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[2]
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (PROTAC CDK12-Cyclin K degrader)"
-
The primary hazards (e.g., "Potent Compound," "Chemical and Biological Waste")
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
3. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable chemical disinfectant known to be effective against potent biological molecules, followed by a triple rinse with an appropriate solvent. The initial rinsate must be collected as liquid hazardous waste.
-
Work Surfaces: All work surfaces and equipment that may have come into contact with this compound should be decontaminated at the end of each procedure. Wipe down surfaces with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
4. Storage and Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory for an extended period.
Experimental Protocols: General PROTAC Waste Disposal Workflow
While specific experimental protocols for the disposal of this compound are not published, the following general workflow for handling and disposing of waste from PROTAC-based experiments should be adapted and followed.
-
Preparation: Before starting the experiment, prepare and label all necessary waste containers (solid, liquid, sharps).
-
Execution: During the experiment, diligently segregate all contaminated materials into the appropriate waste containers.
-
Decontamination: Upon completion of the experiment, decontaminate all work surfaces and reusable equipment.
-
Closure and Storage: Securely close all waste containers and move them to the designated satellite accumulation area.
-
Documentation and Pickup: Ensure all waste is properly documented according to your institution's guidelines and schedule a pickup with the EHS department.
Visualizing the Process: Diagrams and Pathways
To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.
Figure 1. A flowchart illustrating the proper segregation and disposal workflow for waste generated from experiments involving this compound.
References
Personal protective equipment for handling PP-C8
Essential Safety and Handling Guide for PP-C8
This guide provides critical safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling this compound, a potent and selective degrader. Given that this compound is supplied as a 10 mM solution in Dimethyl Sulfoxide (DMSO), this document outlines the necessary precautions for handling a potent, biologically active compound dissolved in a solvent known for its rapid skin penetration.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound in a DMSO solution stem from both the solvent and the solute. DMSO is a combustible liquid that can cause eye, skin, and respiratory tract irritation.[1][2] Its most significant property is the ability to readily penetrate the skin, potentially carrying the dissolved this compound, a biologically active and potent molecule, into the body.[3][4][5] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound in DMSO
| Protection Type | Specification | Rationale & Citation |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of vapors and to contain any potential spills. All handling of the this compound solution should be performed within a fume hood.[1][2][3] |
| Eye & Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EU EN166 standards. A face shield is recommended if there is a significant splash hazard. | To protect eyes from splashes of the DMSO solution.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, neoprene). Double gloving is recommended. A 100% cotton lab coat, fully buttoned, must be worn. Full-length pants and closed-toe shoes are required. | To prevent skin contact and absorption. DMSO can degrade standard nitrile gloves; therefore, more resistant materials are necessary.[3] A lab coat and proper attire protect against accidental spills.[1] Contaminated clothing must be removed immediately and washed before reuse.[1][2] |
| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator should be used. | A fume hood provides adequate respiratory protection from vapors.[1] Respirator use requires prior training and fit-testing as per institutional guidelines.[1] |
Operational and Disposal Plans
Safe handling of this compound requires careful planning from preparation through disposal. The following step-by-step guidance outlines the essential procedures.
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational.[1] Assemble all necessary materials, including the this compound solution, pipettes, and experimental vessels. An emergency eyewash and safety shower must be accessible and unobstructed.[4]
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the area where the compound will be handled. Check gloves for any signs of degradation or punctures before use.[4]
-
Handling the Compound:
-
In Case of a Spill:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[2][4] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[2]
-
Major Spill or Spill Outside Fume Hood: Evacuate the area immediately. Alert your institution's Environmental Health & Safety (EH&S) department. Only trained personnel with appropriate respiratory protection should clean up the spill.[2]
-
-
Decontamination: After handling, wipe down the work surface in the fume hood. Remove PPE carefully to avoid skin contact, removing gloves last using the proper removal technique.[1] Wash hands thoroughly with soap and water.[1][2]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes the primary container, any unused solution, and consumables such as pipette tips, gloves, and bench paper.
-
Waste Classification: The waste is classified as hazardous due to the presence of a potent, biologically active compound and the DMSO solvent.[6]
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[2][6] Do not pour any this compound solution down the drain.[2][5]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6][7] Contact your institution's EH&S department to arrange for proper disposal by a licensed company.[6][8]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
